Orlistat
説明
Structure
2D Structure
特性
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023395 | |
| Record name | Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol., 9.19e-05 g/L | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals | |
CAS No. |
96829-58-2 | |
| Record name | Tetrahydrolipstatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96829-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orlistat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096829582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orlistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORLISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M8R751W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40-50, 43 °C | |
| Record name | Orlistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Basis of Orlistat S Action
Pancreatic and Gastric Lipase (B570770) Inhibition
Orlistat acts as a potent and selective inhibitor of gastrointestinal lipases, specifically targeting gastric and pancreatic lipases. nih.govnih.govdrugbank.comtaylorandfrancis.comresearchgate.net These enzymes are crucial for the hydrolysis of triglycerides, the primary form of dietary fat. nih.govfda.govnih.govopenaccessjournals.commims.comnih.gov
The inhibitory action of this compound is mediated through the formation of a covalent bond with the active serine residue present at the catalytic site of gastric and pancreatic lipases. nih.govfda.govnih.govopenaccessjournals.commims.comdrugbank.comtaylorandfrancis.comnih.gov This binding effectively inactivates the enzymes, rendering them incapable of performing their digestive function. fda.govnih.gov Research indicates that this compound binds covalently to Ser152 in pancreatic lipase. mdpi.com While some sources describe this inhibition as irreversible, others characterize it as a reversible blockage of the lipases. nih.govfda.govmims.comnih.govfrontiersin.org
This compound demonstrates a high degree of selectivity for gastric and pancreatic lipases. nih.govnih.govdrugbank.comtaylorandfrancis.comresearchgate.net Studies have shown that it has little to no inhibitory activity against other important pancreatic enzymes, such as amylase, trypsin, chymotrypsin, and phospholipases. nih.govnih.govtaylorandfrancis.com This specificity ensures that the digestion of carbohydrates and proteins remains largely unaffected by this compound therapy. This compound has also been noted to inhibit carboxyl ester lipase (CEL) and diacylglycerol lipase-α (DAGLα). fishersci.ca
By forming a covalent bond with the active site serine, this compound prevents gastric and pancreatic lipases from accessing and hydrolyzing dietary triglycerides. fda.govopenaccessjournals.commims.comnih.gov This inhibition impedes the breakdown of triglycerides into smaller, absorbable units, namely free fatty acids and monoglycerides (B3428702). nih.govfda.govnih.govopenaccessjournals.commims.comnih.gov When this compound is consumed with fat-containing meals, it partially inhibits this hydrolysis process. nih.govdrugbank.comtaylorandfrancis.com
Specificity of Lipase Inhibition
Reduction of Dietary Fat Absorption
The direct consequence of inhibiting gastric and pancreatic lipases is a significant reduction in the absorption of dietary fats from the gastrointestinal tract. nih.govfda.govwikipedia.orgopenaccessjournals.comdrugbank.comtaylorandfrancis.comresearchgate.netnih.govmdpi.comwikipedia.orgoxfordonlinepharmacy.co.ukresearchgate.nettheindependentpharmacy.co.uk Since the undigested triglycerides are too large to be absorbed through the intestinal wall, they are instead eliminated from the body via the feces. nih.govfda.gov The systemic absorption of this compound itself is minimal, meaning its therapeutic effect is localized to the gut lumen. nih.govfda.govnih.govwikipedia.orgmims.com
Clinical studies have demonstrated that this compound, at the recommended therapeutic dose of 120 mg administered three times daily, can inhibit the absorption of dietary fat by approximately 30%. fda.govnih.govopenaccessjournals.comfrontiersin.orgoxfordonlinepharmacy.co.ukresearchgate.nettheindependentpharmacy.co.ukeuropa.euresearchgate.net This level of inhibition can lead to a caloric deficit, contributing to weight loss. nih.govfda.govnih.gov At therapeutic doses, this caloric deficit is estimated to be around 200 calories. nih.gov Higher doses, exceeding 400 mg per day, have been shown to achieve approximately 35% inhibition of dietary fat absorption, suggesting a plateau effect. nih.gov
Table 1: Quantitative Reduction in Dietary Fat Absorption by this compound
| This compound Dose (mg, three times daily) | Approximate Inhibition of Dietary Fat Absorption (%) | Reference |
| 120 | ~30 | fda.govnih.govopenaccessjournals.comfrontiersin.orgoxfordonlinepharmacy.co.ukresearchgate.nettheindependentpharmacy.co.ukeuropa.euresearchgate.net |
| >400 (total daily dose) | ~35 | nih.gov |
Research in obese adolescents treated with 120 mg of this compound three times daily for 7 days showed an increase in fecal fat excretion from a baseline of 4.1 g/day (6.1% of intake) to 15.9 g/day (27.1% of intake). openaccessjournals.com
The effectiveness and the potential for gastrointestinal side effects of this compound are influenced by the fat content of the meal with which it is taken. Consuming meals that are particularly high in fat (exceeding 30% of total daily calories from fat) while on this compound therapy can increase the likelihood and severity of gastrointestinal adverse events. fda.govoxfordonlinepharmacy.co.ukscot.nhs.ukmedlineplus.gov Patients are typically advised to follow dietary guidelines that recommend distributing their daily fat intake across three main meals to mitigate these effects. fda.goveuropa.eumedlineplus.gov Avoiding foods with a very high fat content can help minimize gastrointestinal discomfort associated with the undigested fat. scot.nhs.uk One study suggested that the saturation of dietary lipids had minimal impact on this compound's potency. cambridge.org However, the same study indicated that this compound was more effective at inhibiting the absorption of radiolabelled triglycerides that were dissolved together with it compared to those added separately, suggesting that complete equilibration between lipid phases in the stomach may not always occur. cambridge.org
Quantitative Aspects of Fat Absorption Reduction
Limited Systemic Activity and Gastrointestinal Tract Specificity
This compound exerts its therapeutic effect primarily within the lumen of the gastrointestinal (GI) tract, demonstrating minimal systemic absorption. This localized action is central to its mechanism as a weight management agent. This compound functions by inhibiting gastric and pancreatic lipases, the key enzymes responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. nih.govnih.govpatsnap.com By forming a covalent bond with the active serine residue of these lipases, this compound renders them inactive within the stomach and small intestine. nih.govfda.gov This targeted inhibition prevents the breakdown and subsequent absorption of approximately 30% of dietary fat. nih.govmdpi.comfda.gov
Studies in both normal weight and obese volunteers have consistently shown that the systemic absorption of this compound is limited. fda.goveuropa.eu Following oral administration of radiolabeled this compound, plasma radioactivity typically peaks around 8 hours, but concentrations of the unchanged parent drug remain very low, often near or below the limits of detection (<5 ng/mL or <10 ng/mL). fda.govfda.goveuropa.eudrugbank.com The detection of intact this compound in plasma is sporadic, and there is no evidence of drug accumulation with therapeutic dosing, further supporting its minimal absorption. fda.govfda.goveuropa.eudrugbank.com
The limited systemic distribution of this compound is also evident in its high plasma protein binding, exceeding 99%, primarily to lipoproteins and albumin. nih.govfda.goveuropa.eudrugbank.com this compound minimally partitions into erythrocytes. fda.goveuropa.eu Due to this minimal absorption, the volume of distribution cannot be readily determined as there is no defined systemic pharmacokinetic profile. europa.eudrugbank.com
Metabolism of the small fraction of this compound that is absorbed systemically is thought to occur mainly within the gastrointestinal wall. fda.govfda.goveuropa.eudrugbank.com In studies, two major metabolites, M1 and M3, have been identified in plasma. fda.govfda.goveuropa.eudrugbank.com M1 is the hydrolyzed β-lactone ring product of this compound, and M3 is formed by the cleavage of the N-formyl leucine (B10760876) side-chain from M1. fda.govfda.goveuropa.eudrugbank.com These metabolites account for a portion of the total plasma radioactivity, but they possess significantly weaker lipase inhibitory activity (1000 to 2500 times less potent than this compound). fda.goveuropa.eu Given their low inhibitory activity and the low plasma levels observed at therapeutic doses, M1 and M3 are considered pharmacologically inconsequential. fda.goveuropa.eu
Pharmacodynamic and Pharmacokinetic Research of Orlistat
Pharmacodynamic Studies
Pharmacodynamic studies of orlistat primarily focus on its effect on gastrointestinal lipases and the subsequent impact on dietary fat absorption, measured as fecal fat excretion. drugbank.comresearchgate.net
In Vitro Lipase (B570770) Inhibition Studies
In vitro studies have demonstrated the potent inhibitory effect of this compound on pancreatic and gastric lipases. mdpi.comresearchgate.netresearchgate.net this compound acts by covalently binding to the active site serine residue of these lipases. mdpi.comdrugbank.comfda.govnih.gov Studies using systems like porcine pancreatic lipase and para-Nitrophenyl Palmitate (pNPP) have shown that this compound exhibits potent and time-dependent inhibition. researchgate.netnih.govomicsonline.org For instance, a concentration of 5 ng/mL of this compound was shown to effect 50% activity after 5 minutes in a Lipase-pNPP system. researchgate.netnih.govomicsonline.org The inhibition exhibited by this compound is competitive in nature. mdpi.com
Data from in vitro studies assessing the concentration required to inhibit 50% of pancreatic lipase activity (IC50) for different this compound formulations highlight their inhibitory potency. researchgate.netnih.gov
| This compound Formulation | IC50 (μg/mL) |
| Orlislim® (Generic) | 6.14 |
| Xenical® (Brand) | 8.43 |
| Slimcare® (Generic) | 7.80 |
Source: Based on data from ResearchGate. researchgate.netnih.gov
These studies confirm the direct inhibitory effect of this compound on lipase activity outside the physiological environment. researchgate.netnih.gov
In Vivo Assessment of Fecal Fat Excretion as a Pharmacodynamic Endpoint
In vivo pharmacodynamic assessment of this compound primarily utilizes the measurement of fecal fat excretion (FFE) as a direct indicator of its efficacy in inhibiting dietary fat absorption. drugbank.comresearchgate.netnih.govmims.comfishersci.ca The effect of this compound on increasing fecal fat can be observed as early as 24 to 48 hours after administration. europa.eumims.com Upon discontinuation of therapy, fecal fat content typically returns to pre-treatment levels within 48 to 72 hours. europa.eumims.com
Studies in healthy volunteers have shown a significant increase in fecal fat excretion with this compound treatment compared to placebo. researchgate.net For example, in one study, mean 24-hour fecal fat excretion (FFE24) values at baseline were around 6.48%, which increased significantly to 20.0% and 19.6% after repeated oral administrations of generic and innovator this compound formulations, respectively. researchgate.netnih.govresearchgate.net Another study reported baseline fecal fat excretion of 1.36 ± 0.45 g/d, which increased by +16.13 ± 7.27 g/d during this compound treatment. researchgate.net
The pharmacological activity of this compound is dose-dependent, with a steep dose-response curve observed up to approximately 400 mg/day, after which it tends to plateau. drugbank.comresearchgate.net At therapeutic doses, this compound inhibits approximately 30% of dietary fat absorption. mdpi.comdrugbank.comfda.govscispace.com
The impact on fecal fat excretion can vary depending on meal composition. Studies have shown that the effects of this compound on fat excretion are greater with solid meals (40.5–57.4% of ingested fat) compared to liquid meals (4.2–18.8%). physiology.org
Evaluation of Pharmacodynamic Equivalence of this compound Formulations
Pharmacodynamic equivalence between different this compound formulations is commonly assessed using fecal fat excretion as the primary endpoint. scispace.commims.comfishersci.caresearchgate.netnih.govmpa.setandfonline.com This approach is considered acceptable because the drug acts locally in the gastrointestinal tract, making systemic exposure less relevant for efficacy compared to the direct inhibition of lipases. researchgate.netmpa.se
Studies comparing generic and innovator this compound capsule formulations have utilized parameters such as 24-hour fecal fat excretion corrected for baseline (FFE24(SS)) to demonstrate equivalence. researchgate.netnih.govresearchgate.netmpa.setandfonline.com For instance, a study comparing a generic 120 mg this compound capsule with the innovator formulation (Xenical) in healthy volunteers found mean FFE24 values of 20.0% for the generic and 19.6% for the innovator after repeated dosing. researchgate.netnih.govresearchgate.net The ratio of least-squares means (LSM) of FFE24 for the generic to innovator formulation was 99.1%, with a 90% confidence interval of 83.8% to 114.5%, suggesting pharmacodynamic similarity. researchgate.netnih.govresearchgate.net
Another study comparing a 60 mg generic this compound capsule with a reference formulation (Alli) in healthy Indian subjects also used FFE24SS as a pharmacodynamic endpoint. scispace.comtandfonline.com Mean FFE24SS values were 40.55% for the generic and 40.54% for the reference product. scispace.comtandfonline.com The LSM ratio was 101.90% with a 90% confidence interval of 97.94% to 106.01%, supporting pharmacodynamic equivalence. scispace.comtandfonline.com
These studies indicate that measuring fecal fat excretion is a valid method for assessing the pharmacodynamic equivalence of different this compound formulations. researchgate.netscispace.comnih.govresearchgate.nettandfonline.com
Pharmacokinetic Profile and Implications
The pharmacokinetic profile of this compound is characterized by minimal systemic absorption and distribution, with its action primarily confined to the gastrointestinal lumen. fda.govnih.govresearchgate.netdrugbank.com
Minimal Systemic Absorption and Distribution
Studies in both normal weight and obese volunteers have consistently shown that the extent of systemic absorption of this compound is minimal. europa.eufda.govnih.govresearchgate.netmims.comdrugbank.commedsafe.govt.nzfda.gov Plasma concentrations of intact this compound are generally very low, often near or below the limits of detection (< 5 ng/mL or < 10 ng/mL). europa.eufda.govmims.comdrugbank.commedsafe.govt.nzfda.gov Following oral administration, plasma radioactivity peaks at approximately 8 hours, but plasma concentrations of the unchanged drug remain low. fda.govmims.comdrugbank.comfda.gov There is no evidence of accumulation with therapeutic doses, which is consistent with its negligible absorption. europa.eufda.govdrugbank.commedsafe.govt.nzfda.gov
Due to the minimal systemic absorption, the volume of distribution for this compound cannot be determined. europa.eudrugbank.commedsafe.govt.nz this compound minimally partitions into erythrocytes. europa.eudrugbank.commedsafe.govt.nzfda.gov The disposition of this compound appears similar between normal weight and obese individuals. europa.eufda.gov
Metabolism of the minimally absorbed fraction of this compound is thought to occur mainly within the gastrointestinal wall. europa.eudrugbank.commedsafe.govt.nzfda.gov Two major metabolites, M1 and M3, have been identified in plasma. europa.eumims.commpa.sedrugbank.comfda.gov M1 is formed by the hydrolysis of the 4-member lactone ring, and M3 is formed from M1 with the cleavage of the N-formyl leucine (B10760876) moiety. europa.eumims.commpa.sedrugbank.comfda.gov These metabolites account for approximately 42% of the total radioactivity in plasma. europa.eudrugbank.comfda.gov Both M1 and M3 have an open beta-lactone ring and exhibit extremely weak lipase inhibitory activity (1000 to 2500-fold less potent than this compound). europa.eumpa.sefda.gov Given their low inhibitory activity and low plasma levels, these metabolites are considered pharmacologically inconsequential. mpa.sefda.gov
The primary route of elimination for this compound is fecal excretion of the unabsorbed drug. europa.eufda.govmims.commpa.sedrugbank.com Approximately 97% of the administered dose is excreted in the feces, with about 83% of that being unchanged this compound. europa.eumims.commpa.sedrugbank.com Cumulative renal excretion of total this compound-related materials is less than 2% of the given dose. europa.eufda.govmims.commpa.se Complete excretion typically occurs within 3 to 5 days. europa.eumpa.sedrugbank.com
Protein Binding Characteristics
In vitro studies have shown that this compound is highly bound to plasma proteins, specifically greater than 99%. europa.eunih.govmims.commpa.sedrugbank.commedsafe.govt.nzfda.gov The major binding proteins are lipoproteins and albumin. europa.eumims.commpa.sedrugbank.commedsafe.govt.nzfda.gov
Table summarizing key pharmacokinetic parameters:
| Parameter | Finding | Source(s) |
| Systemic Absorption | Minimal | europa.eufda.govnih.govresearchgate.netmims.comdrugbank.commedsafe.govt.nzfda.gov |
| Peak Plasma Concentration (Intact this compound) | Typically < 5 ng/mL or < 10 ng/mL | europa.eufda.govmims.comdrugbank.commedsafe.govt.nzfda.gov |
| Time to Peak Plasma Radioactivity | Approximately 8 hours | mims.comdrugbank.comfda.gov |
| Accumulation | No evidence of accumulation with therapeutic doses | europa.eufda.govdrugbank.commedsafe.govt.nzfda.gov |
| Volume of Distribution | Cannot be determined due to minimal absorption | europa.eudrugbank.commedsafe.govt.nz |
| Partition into Erythrocytes | Minimal | europa.eudrugbank.commedsafe.govt.nzfda.gov |
| Plasma Protein Binding | > 99% | europa.eunih.govmims.commpa.sedrugbank.commedsafe.govt.nzfda.gov |
| Major Binding Proteins | Lipoproteins and Albumin | europa.eumims.commpa.sedrugbank.commedsafe.govt.nzfda.gov |
| Metabolism Site | Mainly within the gastrointestinal wall (for absorbed fraction) | europa.eudrugbank.commedsafe.govt.nzfda.gov |
| Major Metabolites | M1 and M3 (pharmacologically inconsequential) | europa.eumims.commpa.sedrugbank.comfda.gov |
| Primary Route of Elimination | Fecal excretion of unabsorbed drug | europa.eufda.govmims.commpa.sedrugbank.com |
| Fecal Excretion (% of dose) | Approximately 97% (83% as unchanged drug) | europa.eumims.commpa.sedrugbank.com |
| Renal Excretion (% of dose) | < 2% | europa.eufda.govmims.commpa.se |
| Time to Complete Excretion | 3 to 5 days | europa.eumpa.sedrugbank.com |
| Half-life (absorbed fraction) | 1 to 2 hours (based on limited data) | fda.govmims.comdrugbank.comfda.gov |
Source: Compiled from various search results. europa.eufda.govnih.govresearchgate.netmims.commpa.sedrugbank.commedsafe.govt.nzfda.gov
The minimal systemic absorption and extensive protein binding contribute to the localized action of this compound within the gastrointestinal tract. mdpi.comnih.govdrugbank.com
Biliary Excretion of Absorbed Drug and Metabolites
Following oral administration, systemic absorption of this compound is minimal, generally less than 2%. drugbank.commdpi.com Despite this low absorption, the small fraction that is absorbed undergoes metabolism. Studies in obese patients have identified two primary metabolites in plasma: M1 and M3. drugbank.comeuropa.eu M1 is the hydrolyzed β-lactone ring product of this compound, while M3 is formed from the cleavage of the N-formyl leucine side-chain of M1. drugbank.com These two metabolites collectively account for approximately 42% of the total radioactivity observed in plasma after administration of radiolabeled this compound. drugbank.comeuropa.eu
Both unchanged this compound and its metabolites, M1 and M3, are subject to biliary excretion. europa.eufda.govmpa.se The major route of elimination for this compound is fecal excretion of the unabsorbed drug, accounting for an estimated 95-97% of the administered dose. drugbank.comnih.gov Of the radioactivity excreted in feces, approximately 83% is unchanged this compound. fda.govfda.gov The cumulative renal excretion of total this compound-related material is less than 2% of the given dose. europa.eufda.govmpa.se Complete excretion via both fecal and urinary routes typically occurs within 3 to 5 days. drugbank.comeuropa.eufda.govfda.gov The disposition of this compound appears to be similar between normal weight and obese individuals. europa.eufda.govmpa.se
The metabolites M1 and M3 have an open beta-lactone ring and exhibit significantly weaker lipase inhibitory activity compared to this compound (1000- to 2500-fold less). europa.eumpa.sefda.gov Given their low inhibitory activity and the low plasma concentrations observed at therapeutic doses (average of 26 ng/mL for M1 and 108 ng/mL for M3), these metabolites are considered pharmacologically inconsequential. europa.eufda.gov
Lack of Effect on Systemic Lipase Activities
This compound is characterized as a potent, specific, and long-acting inhibitor of gastrointestinal lipases, namely gastric and pancreatic lipases. europa.eumpa.senih.gov Its therapeutic activity is localized within the lumen of the stomach and small intestine, where it forms a covalent bond with the active serine residue site of these lipases, rendering them inactive. europa.eufda.govmpa.senih.govtandfonline.comopenaccessjournals.com This targeted inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides (B3428702). europa.eufda.govmpa.senih.govopenaccessjournals.com
Crucially, the systemic absorption of this compound is minimal, and its pharmacological effect is exerted locally in the gastrointestinal tract. mdpi.commpa.senih.govnih.govtandfonline.comopenaccessjournals.comfrontiersin.org Studies have indicated that this compound does not appear to inhibit the activity of other pancreatic enzymes, such as phospholipase A2, amylase, or trypsin. nih.gov Furthermore, clinical studies have observed no clinically significant effects on plasma triglyceride levels or systemic lipases with the administration of this compound. fda.gov This lack of effect on systemic lipase activities is consistent with the drug's minimal systemic absorption and its targeted action on gastrointestinal lipases.
| Pharmacokinetic Parameter | Finding | Source(s) |
| Systemic Absorption | Minimal (<2%) | drugbank.commdpi.comeuropa.eumpa.se |
| Major Route of Elimination | Fecal excretion of unabsorbed drug | drugbank.comeuropa.eufda.govnih.gov |
| Percentage of Dose Excreted in Feces | 95-97% | drugbank.comnih.gov |
| Percentage of Fecal Radioactivity as Unchanged this compound | 83% | fda.govfda.gov |
| Cumulative Renal Excretion of Total Radioactivity | <2% | europa.eufda.govmpa.se |
| Time to Complete Excretion (Fecal + Urinary) | 3 to 5 days | drugbank.comeuropa.eufda.govfda.gov |
| Primary Metabolites in Plasma | M1 and M3 | drugbank.comeuropa.eumpa.sefda.gov |
| Contribution of M1 and M3 to Total Plasma Radioactivity | Approximately 42% | drugbank.comeuropa.eufda.gov |
| Pharmacological Activity of M1 and M3 | Extremely weak lipase inhibitory activity (1000-2500x less than this compound) | europa.eumpa.sefda.gov |
| Effect on Systemic Lipase Activities | No clinically significant effects observed | fda.gov |
| Inhibition of Other Pancreatic Enzymes (e.g., amylase) | Does not appear to inhibit | nih.gov |
Clinical Efficacy Research of Orlistat in Obesity Management
Weight Reduction and Maintenance Outcomes
Research has consistently shown that Orlistat, when used in conjunction with lifestyle modifications such as a reduced-calorie diet, leads to greater weight loss compared to diet alone. researchgate.netwikipedia.orgnih.govnih.gov
Short-term Efficacy Studies
Data from short-term studies in obese adolescents have also shown favorable results. One 54-week trial comparing this compound to placebo in obese 12 to 16-year-olds demonstrated a decrease in BMI in the this compound group, while the placebo group experienced an increase. nih.govdovepress.com At the end of this study, BMI had decreased by 0.55 kg/m ² in the this compound group and increased by 0.31 kg/m ² in the placebo group. nih.govdovepress.com
Table 1: Short-term Weight Loss Outcomes with this compound
| Study Type (Duration) | Intervention | Mean Weight Loss (this compound) | Mean Weight Loss (Placebo) | p-value | Citation |
| Pooled Data (6 months) | This compound + Diet vs. Placebo + Diet | 12.4 lbs | 6.2 lbs | Not specified | fda.gov |
| Pooled Data (1 year) | This compound + Diet vs. Placebo + Diet | 13.4 lbs | 5.8 lbs | Not specified | fda.gov |
| Cochrane Meta-analysis (Various short-term) | This compound + Diet vs. Placebo + Diet | 2.7 kg (2.9%) greater than placebo | - | <0.001 | nih.govdovepress.com |
| 54-week Trial (Adolescents) | This compound vs. Placebo | BMI decreased by 0.55 kg/m ² | BMI increased by 0.31 kg/m ² | 0.001 | nih.govdovepress.com |
Long-term Weight Management and Maintenance
This compound has also demonstrated effectiveness in long-term weight management and preventing weight regain. researchgate.netnih.govdovepress.com Medium-term studies indicate that weight loss is generally maintained in patients who continue this compound therapy. dovepress.com A four-year double-blind, randomized, placebo-controlled trial, the XENDOS study, involving 3304 overweight patients, showed that the mean weight loss after 4 years was significantly greater with this compound (5.8 kg) compared to placebo (3.0 kg). nih.govdovepress.commsjonline.org
Pooled data from four clinical studies lasting two years showed that 40% of patients treated with this compound maintained a weight loss of ≥5% from baseline, compared to 24% in the placebo group. fda.gov These studies indicated that the relative weight loss advantage of this compound over placebo was sustained over two years. fda.gov In weight maintenance trials following initial weight loss, this compound has been shown to significantly reduce weight regain compared to placebo. aafp.orgdovepress.com For example, one study showed that patients treated with this compound regained 35% of their previously lost weight, while the placebo group regained 63%. fda.gov Another trial demonstrated significantly reduced weight regain after 3 years with this compound (4.6 kg) compared to placebo (7 kg). dovepress.com
Table 2: Long-term Weight Management Outcomes with this compound
| Study Type (Duration) | Intervention | Mean Weight Loss/Regain (this compound) | Mean Weight Loss/Regain (Placebo) | p-value | Citation |
| XENDOS Study (4 years) | This compound + Lifestyle vs. Placebo + Lifestyle | 5.8 kg loss | 3.0 kg loss | <0.001 | nih.govdovepress.commsjonline.org |
| Pooled Data (2 years) | This compound + Diet vs. Placebo + Diet | 40% achieved ≥5% weight loss | 24% achieved ≥5% weight loss | Not specified | fda.gov |
| Weight Maintenance Study | This compound vs. Placebo (after initial loss) | Regained 35% of lost weight | Regained 63% of lost weight | <0.001 | fda.gov |
| Weight Maintenance Study (3 years) | This compound vs. Placebo (after initial loss) | 4.6 kg regain | 7 kg regain | <0.02 | dovepress.com |
Impact on Obesity-Related Comorbidities
Beyond weight reduction, this compound therapy has demonstrated beneficial effects on various obesity-related comorbidities, including improvements in glycemic control and lipid profiles. researchgate.netnih.govdiabetesjournals.org
Glycemic Control and Diabetes Prevention
This compound has shown positive effects on glycemic control, particularly in individuals with type 2 diabetes. diabetesjournals.orgdiabetesjournals.orgvenustat.comnih.gov Studies have indicated that this compound, in combination with lifestyle interventions, leads to significantly greater improvements in glycemic control compared to lifestyle changes alone. venustat.comnih.gov
In overweight or obese patients with type 2 diabetes, this compound treatment has resulted in greater reductions in HbA1c and fasting plasma glucose levels. diabetesjournals.orgdiabetesjournals.orgnih.govnih.gov A meta-analysis of randomized controlled trials in patients with type 2 diabetes found a pooled reduction for HbA1c of 0.5% with this compound over follow-up periods between 24 and 57 weeks. nih.govdovepress.com Another analysis of pooled data from seven studies in type 2 diabetic patients showed significantly larger mean decreases in fasting plasma glucose (-1.39 mmol/l vs. -0.47 mmol/l) and HbA1c (-0.74% vs. -0.31%) with this compound compared to placebo. nih.gov Some research suggests that this compound may improve glycemic control independently of weight loss. nih.gov
Furthermore, the XENDOS study demonstrated that this compound significantly reduced the risk of developing type 2 diabetes in obese individuals. nih.govdovepress.commsjonline.org Over four years of treatment, the risk of developing diabetes was found to be 37.3% lower in the this compound group compared to the placebo group. nih.govdovepress.com In subjects with impaired glucose tolerance at baseline, the incidence of diabetes over the four years was decreased by 45.0% with this compound therapy. nih.govdovepress.com
Table 3: Impact of this compound on Glycemic Control
| Study Type (Duration) | Patient Population | Outcome Measure | Mean Change (this compound) | Mean Change (Placebo) | p-value | Citation |
| 1-year RCT | Type 2 Diabetes (Insulin-treated) | Fasting Serum Glucose | -1.63 ± 0.3 mmol/l | -1.08 ± 0.3 mmol/l | 0.02 | diabetesjournals.org |
| 1-year RCT | Type 2 Diabetes (Metformin-treated) | HbA1c | -0.90 ± 0.08% | -0.61 ± 0.08% | 0.014 | diabetesjournals.org |
| 1-year RCT | Type 2 Diabetes (Metformin-treated) | Fasting Serum Glucose | -2.0 ± 0.2 mmol/l | -0.7 ± 0.2 mmol/l | 0.001 | diabetesjournals.org |
| Cochrane Meta-analysis (24-57 weeks) | Type 2 Diabetes | HbA1c | 0.5% reduction (pooled) | - | Not specified | nih.govdovepress.com |
| Pooled Data (6-12 months) | Type 2 Diabetes | Fasting Plasma Glucose | -1.39 mmol/l | -0.47 mmol/l | <0.0001 | nih.gov |
| Pooled Data (6-12 months) | Type 2 Diabetes | HbA1c | -0.74% | -0.31% | <0.0001 | nih.gov |
| XENDOS Study (4 years) | Obese (Prevention) | Risk of developing Type 2 Diabetes | 37.3% lower incidence | - | 0.0032 | nih.govdovepress.com |
Lipid Profile Modulation
This compound therapy has also been shown to favorably modulate lipid profiles in obese and overweight individuals. researchgate.netwikipedia.orgnih.goveuropeanreview.orgeuropeanreview.orgdiabetesjournals.orgscispace.com Studies consistently report reductions in total cholesterol and LDL cholesterol levels with this compound treatment. wikipedia.orgnih.goveuropeanreview.orgeuropeanreview.orgdiabetesjournals.orgdiabetesjournals.orgscispace.commedscape.comresearchgate.netnih.gov
A review of 28 randomized controlled trials comparing this compound to placebo for 6 months showed a significant decrease in total cholesterol (0.3 mmol/L) and LDL cholesterol (0.34 mmol/L) with this compound. dovepress.com These reductions in total and LDL cholesterol levels appear to be greater than what would be expected from weight loss alone, suggesting a direct effect of this compound on cholesterol absorption. scispace.commedscape.com this compound administration has been linked to reduced delivery of dietary lipid to the liver and subsequent upregulation of hepatic LDL receptors, contributing to lower LDL-C levels. medscape.com
While some studies have not observed clinically significant effects on triglycerides or HDL cholesterol dovepress.com, others have reported improvements in these parameters as well. europeanreview.orgeuropeanreview.orgscispace.comresearchgate.net An Egyptian study found statistically significant improvements in total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol after 2 months of this compound treatment in obese individuals. scispace.com
Table 4: Impact of this compound on Lipid Profile
| Study Type (Duration) | Patient Population | Outcome Measure | Mean Change (this compound) | Mean Change (Placebo) | p-value | Citation |
| 1-year RCT | Type 2 Diabetes (Insulin-treated) | Total Cholesterol | Greater reduction | - | 0.0002 | diabetesjournals.org |
| 1-year RCT | Type 2 Diabetes (Insulin-treated) | LDL Cholesterol | Greater reduction | - | 0.001 | diabetesjournals.org |
| 6-month Review of RCTs | Overweight/Obese | Total Cholesterol | -0.3 mmol/L | - | <0.001 | dovepress.com |
| 6-month Review of RCTs | Overweight/Obese | LDL Cholesterol | -0.34 mmol/L | - | <0.001 | dovepress.com |
| 2-month RCT | Obese | Total Cholesterol | Decreased from 199.9 ± 29.5 to 173.7 ± 27 mg/dL | - | <0.001 | scispace.com |
| 2-month RCT | Obese | Triglycerides | Decreased from 199.4 ± 54.6 to 174.3 ± 50.7 mg/dL | - | <0.001 | scispace.com |
| 2-month RCT | Obese | LDL Cholesterol | Decreased from 120.7 ± 24.8 to 102.4 ± 25.1 mg/dL | - | <0.001 | scispace.com |
| 2-month RCT | Obese | HDL Cholesterol | Increased from 38.3 ± 4.6 to 42.5 ± 5.5 mg/dL | - | <0.001 | scispace.com |
| 18-month Study | Overweight/Obese | LDL Cholesterol | -13.0 ± 1.3% | -7.0 ± 1.3% | <0.001 | nih.gov |
Total Cholesterol and LDL-Cholesterol Reduction
Multiple studies have demonstrated the positive effects of this compound on serum lipid profiles, specifically in reducing total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels in overweight and obese patients. Research indicates that this compound treatment leads to significant decreases in both total cholesterol and LDL-C concentrations. diabetesjournals.orgcaldic.comdiabetesjournals.orgnih.gov This reduction has been observed in various patient populations, including those with type 2 diabetes. diabetesjournals.orgdiabetesjournals.orgjomes.org
Some studies suggest that the cholesterol-lowering effect of this compound is, at least in part, independent of the weight loss achieved. diabetesjournals.orgcaldic.comfrontiersin.orgresearchgate.net For instance, one study found that reductions in total and LDL cholesterol remained significantly greater in the this compound group compared to placebo even after adjusting for the effect of weight loss. diabetesjournals.org Another meta-analysis of 28 randomized controlled trials showed a significant decrease in total cholesterol by 0.3 mmol/L and LDL-C by 0.34 mmol/L with this compound treatment. dovepress.com
Data from a 6-month study involving patients with elevated cholesterol showed that this compound treatment resulted in greater decreases in total and LDL cholesterol (25–30 mg/dL) compared to placebo (10–15 mg/dL). caldic.comresearchgate.net In a 1-year trial involving obese patients with type 2 diabetes, this compound produced greater improvements in serum total cholesterol (P = 0.0002) and LDL cholesterol concentrations (P = 0.001) compared to placebo. diabetesjournals.org
Despite these positive findings, some research indicates that while this compound slightly reduces cholesterol and triglyceride levels, the reductions in total and LDL-C levels are more consistent in patients with greater body weight reduction and shorter duration of this compound treatment. researchgate.net
Here is a summary of findings regarding Total Cholesterol and LDL-Cholesterol Reduction:
| Study Duration | Patient Population | Key Finding (vs. Placebo) | Citation |
| 1 year | Obese patients with Type 2 Diabetes | Greater decreases in total cholesterol (P = 0.0002) and LDL cholesterol (P = 0.001). | diabetesjournals.org |
| 6 months | Overweight/Obese with elevated cholesterol | Total cholesterol decreased by 25–30 mg/dL vs 10–15 mg/dL. | caldic.comresearchgate.net |
| 24 weeks | Obese patients | Significant reduction in total cholesterol (10.68 mg vs 6.18 mg) and LDL level (5.87 mg vs 2.33 mg). | nih.gov |
| Meta-analysis | Obese and overweight adults | Significant reduction in total cholesterol (0.3 mmol/L) and LDL (0.34 mmol/L). | dovepress.com |
HDL and Triglyceride Levels
The effects of this compound on high-density lipoprotein cholesterol (HDL-C) and triglyceride levels have also been investigated in clinical trials. While some studies report greater improvements in triglyceride levels with this compound compared to placebo, others indicate no significant difference. diabetesjournals.orgdiabetesjournals.orgnih.gov
A meta-analysis of 33 randomized controlled trials showed that this compound significantly reduced triglyceride levels and increased HDL-C levels in obese and overweight adults with elevated mean lipid concentrations. researchgate.net However, another study found only a slight reduction in triglyceride levels with this compound treatment. researchgate.net
In a 1-year trial involving metformin-treated type 2 diabetic patients, changes in HDL cholesterol and triglyceride levels did not differ significantly between the this compound and placebo groups. diabetesjournals.org Conversely, a study in obese patients with hypercholesterolemia found that triglyceride and insulin (B600854) concentrations decreased and HDL cholesterol increased to a significantly greater degree following this compound-assisted weight loss in patients with combined dyslipidemia (type IIB) compared to those with hypercholesterolemia only (type IIA). nih.gov
A review of 28 RCTs noted smaller decreases in serum triglycerides (0.08 mmol/L) and HDL (0.06) with this compound. dovepress.com Another study reported statistically insignificant differences in the change in triglyceride and HDL levels between this compound and placebo groups at 24 weeks. nih.gov
Here is a summary of findings regarding HDL and Triglyceride Levels:
| Study Type | Patient Population | Key Finding (vs. Placebo) | Citation |
| Meta-analysis | Obese and overweight adults | Significant reduction in triglycerides and increased HDL-C in those with elevated lipids. | researchgate.net |
| 1 year trial | Type 2 Diabetes (Metformin) | No significant difference in changes in HDL cholesterol and triglyceride levels. | diabetesjournals.org |
| 28 RCTs | Obese/Overweight | Smaller decreases in triglycerides (0.08 mmol/L) and HDL (0.06). | dovepress.com |
| 24 weeks trial | Obese patients | Insignificant difference in change in triglyceride and HDL levels. | nih.gov |
Blood Pressure Regulation
This compound therapy has been associated with improvements in blood pressure in overweight and obese individuals, particularly in those with hypertension. nih.govresearchgate.netiosrjournals.org Meta-analyses of clinical trials have demonstrated a statistically significant decreasing effect of this compound on both systolic and diastolic blood pressure. researchgate.net
A meta-analysis of 27 randomized controlled clinical trials involving over 8000 subjects observed a statistically significant decrease in systolic blood pressure by 1.15 mmHg and diastolic blood pressure by 1.07 mmHg with this compound use. researchgate.net Another meta-analysis reported a significant net decrease in systolic blood pressure of 1.8 mmHg and diastolic blood pressure of 1.6 mmHg in the this compound group. dovepress.com
In a meta-analysis of data from five studies, obese adults with uncontrolled diastolic hypertension or isolated systolic hypertension treated with this compound showed significantly greater reductions in mean systolic pressure (-9.4 mmHg vs -4.6 mmHg with placebo) and mean diastolic pressure (-7.7 mmHg vs -5.6 mmHg with placebo) after 1 year. nih.gov A 3-month trial in obese hypertensive patients also showed significant reductions in both systolic and diastolic blood pressure with this compound compared to placebo. iosrjournals.org
While some studies show significant reductions in both systolic and diastolic blood pressure, others indicate a greater reduction in systolic blood pressure with no significant difference in diastolic blood pressure compared to placebo. diabetesjournals.org
Here is a summary of findings regarding Blood Pressure Regulation:
| Study Type | Patient Population | Key Finding (vs. Placebo) | Citation |
| Meta-analysis | Overweight and obese subjects | Significant decrease in systolic BP (-1.15 mmHg) and diastolic BP (-1.07 mmHg). | researchgate.net |
| Meta-analysis | Obese patients with hypertension | Significant net decrease in systolic BP (1.8 mmHg) and diastolic BP (1.6 mmHg). | dovepress.com |
| Meta-analysis | Obese adults with uncontrolled hypertension | Greater reductions in systolic BP (-9.4 mmHg vs -4.6 mmHg) and diastolic BP (-7.7 mmHg vs -5.6 mmHg). | nih.gov |
| 3 months trial | Obese hypertensive patients | Significant reduction in systolic and diastolic blood pressure. | iosrjournals.org |
| 1 year trial | Type 2 Diabetes (Metformin) | Greater decrease in systolic blood pressure; no significant difference in diastolic BP. | diabetesjournals.org |
Cardiovascular Risk Factor Modification
This compound treatment has demonstrated beneficial effects on various cardiovascular risk factors in obese and overweight individuals. frontiersin.orgnih.govsochob.cloup.com These improvements are often observed in conjunction with weight loss. diabetesjournals.orgnih.gov
Pooled data from multiple trials involving over 3000 obese patients showed that this compound treatment for 1 year resulted in significantly greater improvements in several lipid parameters, including total cholesterol, LDL-C, triglycerides, and apolipoprotein B, compared to placebo. nih.gov this compound also had a beneficial effect on oral glucose tolerance test status, waist circumference, and systolic and diastolic blood pressure. nih.gov
In obese patients with type 2 diabetes, this compound therapy has been shown to produce clinically significant weight loss with improvements in cardiovascular disease risk factors. diabetesjournals.org
Here is a summary of findings regarding Cardiovascular Risk Factor Modification:
| Study Type | Patient Population | Key Findings (vs. Placebo) | Citation |
| Pooled data | Obese patients | Greater improvements in total cholesterol, LDL-C, triglycerides, apolipoprotein B, oral glucose tolerance, waist circumference, and blood pressure. | nih.gov |
| Meta-analysis | Overweight and obese subjects | Contributes to weight loss associated decrease in blood pressure. | researchgate.net |
| Study | Obese with treated but insufficiently controlled hypertension | Beneficial effect on weight, blood pressure, and overall predicted cardiovascular risk (36% vs 24% achieved 30% risk reduction). | oup.com |
| Trial | Obese patients with Type 2 Diabetes | Clinically significant weight loss with improvements in cardiovascular disease risk factors. | diabetesjournals.org |
Hyperuricemia and Uric Acid Levels
Research has explored the potential effects of this compound on hyperuricemia and serum uric acid (SUA) levels in overweight and obese patients. While obesity is associated with elevated SUA levels, studies on the direct impact of this compound on SUA have yielded mixed results. nih.govoup.com
One randomized, double-blind, placebo-controlled trial specifically investigated the effects of this compound on SUA levels and gout flares in overweight/obese patients with hyperuricemia. This study found that this compound was associated with a significantly lower proportion of patients experiencing gout flares, but there was no significant difference in SUA levels between the this compound and placebo groups. nih.govdiabetesjournals.orgnih.gov The study concluded that this compound did not have a significant direct effect on SUA levels in this population, but emphasized its utility in preventing gout flares during weight loss. nih.govdiabetesjournals.orgnih.gov
Another study involving obese hypertensive patients reported a significant reduction of serum uric acid level after this compound therapy compared to metformin (B114582). oup.com However, a recent meta-analysis indicated insignificant reductions in glucose concentration and lipid profile with this compound. researchgate.net
Current research is exploring the potential of this compound to reduce uric acid levels in overweight or obese patients with high uric acid levels. clinicaltrials.eu However, there is currently no conclusive evidence for a direct effect of this compound on SUA levels. nih.gov
Here is a summary of findings regarding Hyperuricemia and Uric Acid Levels:
| Study Type | Patient Population | Key Findings | Citation |
| Randomized Controlled Trial (12 weeks) | Overweight/Obese with Hyperuricemia | No significant difference in serum uric acid levels vs placebo; significantly lower proportion of gout flares. | nih.govdiabetesjournals.orgnih.gov |
| Study comparing this compound and Metformin | Obese hypertensive patients | Significant reduction of serum uric acid level with this compound vs metformin. | oup.com |
| Recent Research Exploration | Overweight/Obese with high uric acid levels | Exploring potential to reduce uric acid levels. | clinicaltrials.eu |
Non-Alcoholic Fatty Liver Disease (NAFLD)
The efficacy of this compound in the management of Non-Alcoholic Fatty Liver Disease (NAFLD) in obese patients has been investigated, often in conjunction with weight loss programs. NAFLD is prevalent in obese individuals and is associated with increased cardiovascular risk. e-dmj.org
Some studies suggest that this compound, when combined with a weight-loss program, can significantly reduce NAFLD. jwatch.org A randomized double-blind placebo-controlled trial involving NAFLD patients enrolled in a behavioral weight-loss program found that the this compound group showed significantly greater reduction in liver enzyme levels and a significant reversal of NAFLD documented by ultrasound compared to placebo. jwatch.org The liver enzyme reduction was almost double in the this compound group (48%) compared to the placebo group (26%). jwatch.org
A meta-analysis evaluating the efficacy and safety of this compound in NAFLD and non-alcoholic steatohepatitis (NASH) observed improvements in levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transpeptidase (GGT) following this compound treatment compared to baseline. nih.gov Significant reductions in triglycerides, homeostasis model assessment of insulin resistance index (HOMA-IR), and body mass index (BMI) were also noted in NAFLD patients. nih.gov
Here is a summary of findings regarding Non-Alcoholic Fatty Liver Disease (NAFLD):
| Study Type | Patient Population | Key Findings | Citation |
| Randomized Controlled Trial (6 months) | NAFLD patients | Significant reduction in liver enzyme levels (48% vs 26% with placebo) and significant reversal of NAFLD by ultrasound; no difference in steatosis on repeat biopsy. | jwatch.org |
| Meta-analysis | NAFLD and NASH patients | Improvements in ALT, AST, GGT, triglycerides, HOMA-IR, and BMI in NAFLD patients; no significant changes in liver fibrosis score. | nih.gov |
| Systematic Review | NAFLD patients | Sparse data and high risk of bias; no definite conclusion on this compound efficacy for NAFLD. | cochrane.org |
| Randomized Controlled Trial | Overweight with NASH | This compound with diet and vitamin E did not enhance weight loss, improve liver enzymes, or histopathology compared to diet and vitamin E alone. | bmj.com |
Gut Microbiota Modulation by Orlistat
Effects on Microbial Composition and Diversity
The gut microbiota is a diverse community of microorganisms that plays a crucial role in host health. Alterations in its composition and diversity have been linked to various metabolic conditions, including obesity. nih.govcambridge.org Research indicates that Orlistat treatment can induce significant changes in the structure and variety of gut bacteria. frontiersin.orgnih.govresearchgate.net
Changes in Alpha Diversity Indices
Alpha diversity is a measure of the microbial richness and evenness within a sample. Studies evaluating the impact of this compound on gut microbiota diversity have often utilized indices such as Shannon, Simpson, and Chao1. nih.govmdpi.commedrxiv.org this compound treatment has been consistently shown to decrease alpha diversity indices in various studies, including those using obese mouse models. frontiersin.orgnih.govnih.govmdpi.com For example, research has demonstrated significant reductions in Shannon, Simpson, and Chao1 indices following this compound administration. frontiersin.orgnih.govmdpi.com While some studies in humans have reported increased alpha diversity indices (Chao1 and ACE) after this compound treatment, findings in animal models generally indicate a reduction in microbial diversity. researchgate.netnih.gov
Table 1: Reported Changes in Gut Microbiota Alpha Diversity Indices with this compound Treatment
| Alpha Diversity Index | Reported Change with this compound | Source Snippets |
| Shannon | Decreased | frontiersin.orgnih.govmdpi.com |
| Simpson | Decreased | frontiersin.orgnih.govmdpi.com |
| Chao1 | Decreased | frontiersin.orgnih.govmdpi.com |
| ACE | Increased (Human study) | researchgate.netnih.gov |
| Observed OTUs | Decreased | frontiersin.orgnih.govmdpi.com |
Alterations in Phyla and Genera Abundance
This compound treatment leads to notable shifts in the relative abundance of key bacterial phyla and genera within the gut. A frequently observed change is an increase in the ratio of Firmicutes to Bacteroidetes (F/B ratio), often driven by an increase in Firmicutes and a decrease in Bacteroidetes. frontiersin.orgnih.govresearchgate.netfrontiersin.org Some studies also report an increase in the abundance of Proteobacteria and Actinobacteria following this compound administration. frontiersin.orgnih.govresearchgate.netfrontiersin.org
At the genus level, this compound has been associated with increased abundance of Akkermansia muciniphila and Allobaculum. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.orgbiorxiv.org Akkermansia muciniphila, a mucin-degrading bacterium, has been linked to improved metabolic health. biorxiv.orgsochob.clnih.gov Conversely, decreases in the abundance of Lactobacillus have been noted in some studies, although one human study reported increased levels of Lactobacillus and Lactobacillus gasseri after this compound treatment. frontiersin.orgnih.govresearchgate.netnih.gov Changes in Helicobacter abundance have also been observed, with some studies indicating an increase. nih.govresearchgate.netresearchgate.netfrontiersin.org
Table 2: Reported Alterations in Gut Microbiota Phyla and Genera Abundance with this compound Treatment
| Taxon | Level | Reported Change with this compound | Source Snippets |
| Firmicutes | Phylum | Increased | frontiersin.orgnih.govnih.govnih.govresearchgate.net |
| Bacteroidetes | Phylum | Decreased | frontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov |
| Firmicutes/Bacteroidetes Ratio | Ratio | Increased | frontiersin.orgnih.govfrontiersin.org |
| Proteobacteria | Phylum | Increased | frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org |
| Actinobacteria | Phylum | Increased | frontiersin.orgresearchgate.netfrontiersin.org |
| Akkermansia muciniphila | Genus | Increased | frontiersin.orgnih.govnih.govresearchgate.netbiorxiv.org |
| Allobaculum | Genus | Increased | frontiersin.orgnih.govresearchgate.netfrontiersin.org |
| Lactobacillus | Genus | Decreased | frontiersin.orgnih.gov |
| Lactobacillus | Genus | Increased (Human study) | researchgate.netnih.gov |
| Helicobacter | Genus | Increased | nih.govresearchgate.netresearchgate.netfrontiersin.org |
Influence on Gut Microbiota Metabolism and Metabolites
The gut microbiota produces a wide array of metabolites that can influence host physiology. This compound's impact on microbial composition can consequently affect these metabolic outputs. frontiersin.orgnih.gov
Short-Chain Fatty Acid (SCFA) Production
Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are major fermentation products of gut bacteria and play important roles in host energy metabolism and gut health. mdpi.complos.orgmdpi.com this compound treatment has been associated with decreased levels of SCFAs in the gut, including acetate, propionate, and butyrate. frontiersin.orgnih.govnih.gov This reduction in SCFAs may be linked to the observed shifts in the abundance of SCFA-producing bacteria. nih.gov However, one human study reported no significant changes in fecal SCFA levels after this compound treatment. researchgate.netnih.gov
Table 3: Reported Changes in Gut Microbiota SCFA Production with this compound Treatment
| Metabolite Class/Metabolite | Reported Change with this compound | Source Snippets |
| Total SCFAs | Decreased | frontiersin.orgnih.govnih.gov |
| Acetate | Decreased | frontiersin.orgnih.govnih.gov |
| Propionate | Decreased | frontiersin.orgnih.govnih.gov |
| Butyrate | Decreased | frontiersin.orgnih.gov |
| Butyrate | Increased | frontiersin.orgnih.gov |
| SCFAs | No significant change (Human) | researchgate.netnih.gov |
Note: Conflicting results exist for Butyrate changes in animal studies.
Fatty Acid Metabolite Production
Beyond SCFAs, this compound treatment can influence the production of other fatty acid metabolites. Due to its mechanism of inhibiting dietary fat absorption, unabsorbed triglycerides reaching the colon can be metabolized by the gut microbiota. nih.gov Studies have detected significant increases in fecal levels of specific fatty acid metabolites, such as 10-hydroxy-cis-12-octadecenoic acid, 10-oxo-cis-12-octadecenoic acid, and 10-oxo-trans-11-octadecenoic acid, following this compound administration. researchgate.netnih.gov
Table 4: Reported Changes in Other Fatty Acid Metabolite Production with this compound Treatment
| Metabolite Class/Metabolite | Reported Change with this compound | Source Snippets |
| 10-hydroxy-cis-12-octadecenoic acid | Increased | researchgate.netnih.gov |
| 10-oxo-cis-12-octadecenoic acid | Increased | researchgate.netnih.gov |
| 10-oxo-trans-11-octadecenoic acid | Increased | researchgate.netnih.gov |
| Long-chain fatty acids | Increased | frontiersin.org |
Association with Lipid and Glucose Metabolism Pathways
The changes in gut microbiota composition and the resulting alterations in metabolite production, particularly SCFAs and other fatty acids, are suggested to be involved in mediating some of this compound's effects on host metabolism. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govdiabetesjournals.orgresearchgate.net The modulation of the gut microbiota by this compound has been correlated with improvements in lipid profiles and glucose tolerance. frontiersin.orgnih.govresearchgate.net Specific microbial changes induced by this compound, such as the increase in Akkermansia muciniphila and shifts in other taxa, are thought to contribute to the beneficial effects on lipid and glucose homeostasis. frontiersin.orgnih.govbiorxiv.org Functional analysis of the gut microbiome after this compound treatment has indicated alterations in metabolic pathways related to lipids and carbohydrates, further supporting the link between this compound, the gut microbiota, and host metabolic health. nih.govresearchgate.net
Compound Names and PubChem CIDs
Role of Gut Microbiota in this compound's Anti-Obesity Effects
Synergistic Effects with this compound
Evidence suggests that the gut microbiota, as altered by this compound, can work synergistically with the drug to improve metabolic disorders frontiersin.orgnih.gov. Studies involving antibiotic-induced gut microbiota depletion have shown that this depletion significantly weakened this compound's effect on improving metabolic disorders frontiersin.orgnih.gov. Furthermore, transplanting microbiota from this compound-treated mice effectively alleviated lipid metabolic disorders caused by a high-fat diet in recipient mice frontiersin.orgnih.gov. This indicates that the altered gut microbiota possesses properties that contribute to the anti-obesity effects, independent of this compound's direct lipase (B570770) inhibition. The increased abundance of specific bacteria, such as Verrucomicrobia and Akkermansia, has been suggested to be related to this synergistic improvement in metabolic disorders frontiersin.orgnih.gov.
Impact on Appetite-Regulating Hormones
This compound's influence on the gut microbiota can also indirectly affect appetite-regulating hormones. Studies have observed that this compound can inhibit the synthesis of appetite-regulating hormones like glucose-dependent insulinotropic polypeptide (GIP) and glucagon (B607659) (Gcg) frontiersin.orgnih.gov. However, interestingly, antibiotic-depleted microbiota mitigated this inhibitory effect, suggesting a role for the gut microbiota in mediating this compound's impact on these hormones frontiersin.orgnih.gov. While this compound alters the gut microbiota, transplanting this altered microbiota alone did not inhibit the synthesis of appetite-regulating hormones in one study, indicating a complex interplay between this compound, the microbiota, and host hormone production frontiersin.orgnih.gov. Conversely, other research in obese mice found that this compound treatment increased levels of glucagon-like peptide-1 (GLP-1) and GIP, and these effects were likely mediated through modifications in the gut microbiota composition nih.govfrontiersin.org. Elevated GLP-1 levels can suppress appetite and promote satiety, contributing to weight reduction nih.gov.
Implications for Metabolic Health
The modulation of the gut microbiota by this compound has broader implications for metabolic health beyond just weight loss. Changes in microbial composition can influence various metabolic pathways. For instance, studies have shown that this compound increased fecal butyric acid levels while reducing acetic acid and propionic acid frontiersin.orgnih.gov. Butyric acid is a short-chain fatty acid produced by gut bacteria that has beneficial effects on metabolic health. Additionally, the increase in Akkermansia muciniphila, observed in some studies, is notable as this bacterium has been negatively correlated with fasting blood glucose and is associated with improved metabolic health frontiersin.orgnih.gov.
The altered gut microbiota composition following this compound treatment has been correlated with improvements in parameters such as plasma cholesterol and glucose tolerance nih.govresearchgate.net. The enrichment of certain bacteria, like Actinobacteria and Proteobacteria, which are associated with lipid and glucose metabolism pathways, may contribute to these beneficial metabolic effects frontiersin.orgnih.gov. The impact on the gut microbiota by this compound suggests that its benefits extend beyond simply reducing fat absorption, encompassing a modulation of the gut environment that favors improved metabolic health frontiersin.orgnih.gov.
Here is a data table summarizing some observed changes in gut microbiota composition with this compound treatment based on research findings:
| Bacterial Group/Species | Observed Change with this compound Treatment (in some studies) | Reference(s) |
| Alpha diversity | Reduced frontiersin.orgnih.gov, Increased (in some human subjects) researchgate.netnih.gov | frontiersin.orgnih.govresearchgate.netnih.gov |
| Verrucomicrobia | Increased relative abundance | frontiersin.orgnih.gov |
| Akkermansia | Increased relative abundance | frontiersin.orgnih.gov |
| Firmicutes | Increased relative abundance frontiersin.orgnih.gov, Decreased abundance (in some human subjects) researchgate.netnih.gov | frontiersin.orgnih.govresearchgate.netnih.gov |
| Akkermansia muciniphila | Increased relative abundance | frontiersin.orgnih.gov |
| Desulfovibrio | Decreased relative abundance | frontiersin.orgnih.gov |
| Alistipes | Decreased relative abundance frontiersin.orgnih.gov, Reduced (in some mouse studies) frontiersin.org | frontiersin.orgnih.govfrontiersin.org |
| Bacteroidetes | Increased abundance (in some human subjects) researchgate.netnih.gov, Decreased proportion (in some mouse studies) frontiersin.org | researchgate.netnih.govfrontiersin.org |
| Actinobacteria | Significantly enriched | frontiersin.orgnih.gov |
| Proteobacteria | Significantly enriched | frontiersin.orgnih.gov |
| Lactobacillus genus | Significantly higher (in some human subjects) | researchgate.netnih.gov |
| Lactobacillus gasseri | Significantly higher (in some human subjects) | researchgate.netnih.gov |
| Alloprevotella | Decreased levels | frontiersin.orgnih.gov |
| Bifidobacterium | Decreased levels | frontiersin.orgnih.gov |
Adverse Effects and Safety Profile Research
Gastrointestinal Adverse Events and Their Physiological Basis
The physiological basis for the gastrointestinal adverse events associated with orlistat lies in the increased amount of undigested fat reaching the lower sections of the digestive tract. This unabsorbed fat influences bowel function and can lead to a range of symptoms. patsnap.commedicspot.co.uk
Steatorrhea, characterized by oily, loose stools, is the most common adverse effect of this compound use. nih.govwikipedia.org This occurs because the unabsorbed dietary fat is excreted in the feces. patsnap.comlifemd.comnih.gov Other related fecal characteristics include oily spotting on clothing, oily evacuation, and fatty stools. europa.eumedlineplus.govdrugs.com The presence of undigested fat in the stool is a direct consequence of this compound's action on lipases. patsnap.com
Abdominal pain and discomfort are also frequently reported side effects in individuals taking this compound. europa.eumedlineplus.govdrugs.comtheindependentpharmacy.co.ukmy-bmi.co.uk This discomfort is likely related to the altered bowel contents and increased motility resulting from the presence of undigested fat.
Increased defecation, fecal urgency, and fecal incontinence are significant gastrointestinal adverse events associated with this compound. drugs.comnih.govnorthernlincolnshireapc.nhs.ukfishersci.cawebmd.com The presence of unabsorbed fat in the rectum can stimulate a strong urge to defecate, and in some cases, lead to difficulty controlling bowel movements. lifemd.com
The likelihood and severity of gastrointestinal side effects with this compound are significantly influenced by dietary fat intake. Consuming meals high in fat (specifically, diets where more than 30% of calories come from fat, or single meals very high in fat) increases the amount of unabsorbed fat, thereby exacerbating these symptoms. medicspot.co.ukmedlineplus.govtheindependentpharmacy.co.uknorthernlincolnshireapc.nhs.ukwikipedia.org Adhering to a low-fat diet (less than 30% of calories from fat) can help minimize these adverse effects. nih.govmedicspot.co.ukmedlineplus.gov
Fecal Urgency and Incontinence
Potential for Malabsorption of Liposoluble Compounds
Beyond the direct effects on fat excretion, this compound can also potentially impair the absorption of other liposoluble compounds. europa.eudrugs.comnih.govmedsafe.govt.nz
Treatment with this compound may potentially impair the absorption of fat-soluble vitamins, including vitamins A, D, E, and K. mims.commedicspot.co.ukeuropa.eudrugs.comnih.govnorthernlincolnshireapc.nhs.ukdrugbank.compeacehealth.orgkherkhergarcia.comresearchgate.net This is a consequence of the reduced absorption of dietary fat, which is necessary for the absorption of these vitamins. nih.govmedsafe.govt.nz
Research findings on the impact of this compound on fat-soluble vitamin levels have shown varied results. Some studies indicate that while acute absorption of certain vitamins like vitamin E may be significantly reduced, serum levels of vitamins A and E might not change significantly in the long term. nih.govnih.govdrugs.com However, a significant reduction in mean vitamin D levels has been observed in some studies, even with multivitamin supplementation. nih.gov A study in healthy volunteers showed that this compound significantly reduced the absorption of vitamin E (by approximately 43-60%) but not vitamin A at the tested doses. drugs.com Long-term use of this compound without appropriate supplementation can potentially lead to deficiencies in these essential nutrients. medicspot.co.ukresearchgate.net Therefore, the use of a daily multivitamin supplement containing vitamins A, D, E, and K is often recommended for individuals taking this compound, typically taken at a different time of day than this compound to minimize interference with absorption. patsnap.comnih.govmedicspot.co.ukeuropa.eumedlineplus.govnorthernlincolnshireapc.nhs.ukmedscape.com
The following table summarizes some research findings on the effect of this compound on fat-soluble vitamin absorption and serum levels:
| Vitamin | Acute Absorption Effect with this compound | Long-term Serum Level Effect with this compound (with/without supplementation) | Study Type/Notes | Citations |
| Vitamin A | Not significantly altered in some studies. nih.govdrugs.com Reduced absorption. peacehealth.orgkherkhergarcia.commedscape.com | Serum levels did not change significantly in some studies. nih.govnih.gov Reduced levels in some studies. kherkhergarcia.com | Studies in healthy volunteers and obese adolescents. | nih.govpeacehealth.orgkherkhergarcia.comnih.govdrugs.commedscape.com |
| Vitamin D | Impaired absorption. peacehealth.org | Mean levels significantly reduced in some studies despite supplementation. nih.gov Reduced blood levels in some studies. kherkhergarcia.com | Studies in obese adolescents. | nih.govpeacehealth.orgkherkhergarcia.com |
| Vitamin E | Significantly reduced absorption (43-60%). nih.govpeacehealth.orgkherkhergarcia.comdrugs.commedscape.com | Serum levels did not change significantly in some studies. nih.govnih.gov Reduced absorption may result in deficiency symptoms. kherkhergarcia.com | Studies in healthy volunteers and obese adolescents. | nih.govpeacehealth.orgkherkhergarcia.comnih.govdrugs.commedscape.com |
| Vitamin K | Impaired absorption. mims.com | Nonsignificant decrease in some studies. nih.govnih.gov | Studies in obese adolescents. | mims.comnih.govnih.gov |
Beta-Carotene (B85742)
This compound's mechanism of action, which involves inhibiting fat absorption, can also affect the absorption of fat-soluble vitamins and other fat-soluble nutrients, including beta-carotene. Studies have shown that this compound can decrease the absorption of beta-carotene. nih.govmdpi.comgoodrx.comaafp.orgnih.gov For instance, a study involving healthy volunteers demonstrated that short-term treatment with this compound reduced the absorption of a single dose of beta-carotene by approximately one-third. nih.govfda.gov
Implications for Supplementation Strategies
Due to the potential for reduced absorption of fat-soluble vitamins (A, D, E, and K) and beta-carotene, supplementation strategies are often recommended for individuals taking this compound. nih.govgoodrx.comaafp.orgnih.govuspharmacist.comnorthernlincolnshireapc.nhs.ukresearchgate.net Taking a daily multivitamin containing these fat-soluble vitamins is generally advised to help ensure adequate intake. nih.govgoodrx.comnih.govuspharmacist.comnorthernlincolnshireapc.nhs.ukresearchgate.net To minimize interference with absorption, it is recommended to take the multivitamin at least two hours before or after taking this compound, or at bedtime. goodrx.comaafp.orguspharmacist.comnorthernlincolnshireapc.nhs.uk
Hepatic and Renal Considerations
Research has also investigated the potential effects of this compound on liver and kidney function.
Liver Function Parameters
In large clinical trials, abnormalities in serum liver tests were not more common with this compound use compared to placebo. nih.govbmj.comkarger.com However, post-marketing surveillance and case reports have raised concerns regarding potential hepatotoxicity, ranging from elevated serum enzyme levels to rare cases of severe liver injury and hepatic failure. nih.govnih.govkarger.comresearchgate.nethsa.gov.sgsaspublishers.com The onset of liver injury in reported cases has typically occurred between 2 and 12 weeks after initiating this compound. nih.govsaspublishers.com The pattern of serum enzyme elevations is often hepatocellular. nih.govsaspublishers.com Despite these reports, a definitive causal relationship between this compound and severe liver injury has not been firmly established in all cases, and some analyses of large databases have not found an increased risk of liver injury during treatment. nih.govbmj.comunderstandingpatientdata.org.uk
A meta-analysis evaluating this compound's efficacy and safety in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) observed improvements in biochemical markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, compared to baseline in patients with NAFLD. nih.gov
| Liver Function Parameter | Change with this compound Treatment (in NAFLD patients, compared to baseline) | Statistical Significance (P-value) | Source |
| Alanine Aminotransferase (ALT) | Decreased | 0.01 | nih.gov |
| Aspartate Aminotransferase (AST) | Decreased | 0.0005 | nih.gov |
| γ-Glutamyl Transpeptidase (GGT) | Decreased | 0.05 | nih.gov |
Rare Cases of Acute Kidney Injury and Enteric Hyperoxaluria
This compound use has been associated with rare cases of acute kidney injury, potentially linked to enteric hyperoxaluria. researchgate.nettandfonline.comdiabetesonthenet.comnih.govnih.govresearchgate.netresearchgate.netnih.gov Enteric hyperoxaluria is a condition characterized by increased absorption of oxalate (B1200264) in the intestine, which can lead to the formation of calcium oxalate kidney stones and, in severe cases, oxalate nephropathy and acute kidney injury. tandfonline.comdiabetesonthenet.comnih.govresearchgate.netcuaj.cadrsharma.canephropathol.com
The mechanism by which this compound may contribute to enteric hyperoxaluria involves the increased presence of unabsorbed fat in the intestinal lumen. tandfonline.comnih.govdrsharma.catandfonline.com This unabsorbed fat can bind to calcium, reducing the amount of free calcium available to bind with dietary oxalate. nih.govcuaj.cadrsharma.ca With less calcium bound to oxalate, more soluble oxalate remains in the gut lumen, leading to increased absorption of oxalate into the bloodstream. nih.govcuaj.cadrsharma.ca This elevated systemic oxalate is then excreted by the kidneys, potentially leading to the accumulation of oxalate in the renal tubules and the formation of calcium oxalate crystals. cuaj.ca Case reports have described patients developing acute kidney injury with evidence of calcium oxalate crystal deposition in the kidneys following this compound initiation, with improvement in renal function observed after discontinuation of the medication. diabetesonthenet.comnih.govnih.govresearchgate.netresearchgate.netdrsharma.canephropathol.comtandfonline.com
Oncology Research and Considerations
Beyond its use in weight management, this compound has been investigated for potential applications in oncology, primarily due to its inhibitory effects on fatty acid synthesis. goodrx.comtandfonline.comresearchgate.netdrsharma.ca
Inhibition of Fatty Acid Synthase (FASN) and Antitumor Activity
This compound has been identified as a potent inhibitor of fatty acid synthase (FASN), an enzyme that is often upregulated in various types of cancer cells and plays a role in tumor growth and progression. aacrjournals.orgspandidos-publications.comscientificarchives.comiiarjournals.orgbrieflands.comoncotarget.comaacrjournals.org this compound specifically inhibits the thioesterase domain of FASN. aacrjournals.orgscientificarchives.comoncotarget.comaacrjournals.org By inhibiting FASN, this compound interferes with cellular fatty acid synthesis, which can lead to the halting of tumor cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. aacrjournals.orgspandidos-publications.comscientificarchives.comiiarjournals.orgbrieflands.comaacrjournals.org
Studies have demonstrated the antitumor activity of this compound in various cancer cell lines and in vivo models, including prostate, breast, colon, gastric, ovarian, and melanoma cancers. aacrjournals.orgscientificarchives.comiiarjournals.orgbrieflands.comaacrjournals.orgnih.gov For example, this compound has been shown to inhibit the growth of prostate tumors in nude mice. aacrjournals.orgscientificarchives.com The antiproliferative effects of this compound in cancer cells are thought to be largely dependent on its inhibition of FASN. aacrjournals.orgspandidos-publications.comscientificarchives.com
| Cancer Type (In vitro/In vivo studies) | Observed Effect of this compound | Source |
| Prostate Cancer | Inhibits proliferation, induces apoptosis, inhibits tumor growth in vivo | aacrjournals.orgscientificarchives.combrieflands.comaacrjournals.org |
| Breast Cancer | Antiproliferative effects, enhances apoptosis | aacrjournals.orgbrieflands.comaacrjournals.org |
| Colon Cancer | Antiproliferative effects | aacrjournals.orgbrieflands.com |
| Gastric Cancer | Antitumor activity, inhibits lipid metabolism | brieflands.comnih.gov |
| Ovarian Cancer | Induces cytotoxic effects, down-regulates proteins involved in tumorigenesis | brieflands.comaacrjournals.org |
| Melanoma | Antiproliferative effects, suppresses VEGF production, reduces metastasis and angiogenesis | iiarjournals.orgbrieflands.comnih.gov |
| Pancreatic Cancer | Reduces proliferation, enhances apoptosis | iiarjournals.org |
While FASN inhibition is considered a primary mechanism for this compound's antitumor effects, some research suggests that other mechanisms may also contribute to its activity against cancer cells. spandidos-publications.com
Research on Cancer Cell Proliferation and Apoptosis
Studies have investigated the effects of this compound on cancer cell proliferation and the induction of apoptosis (programmed cell death). This compound has been shown to reduce cancer cell growth both in vitro (in laboratory settings) and in vivo (in living organisms) brieflands.com. Its antitumor effects appear to be dose-dependent, with higher concentrations generally leading to greater inhibition of proliferation brieflands.com.
One of the key mechanisms identified for this compound's potential antitumor activity is the inhibition of fatty acid synthase (FASN) brieflands.comaacrjournals.orgnih.gov. FASN is an enzyme involved in the synthesis of fatty acids, and it is often upregulated in cancer cells compared to normal cells aacrjournals.orgnih.gov. By inhibiting FASN, this compound can interfere with cellular fatty acid synthesis, which is crucial for the growth and proliferation of many tumor cells aacrjournals.orgnih.gov. This inhibition of FASN has been shown to halt tumor cell proliferation and induce apoptosis in various cancer cell lines aacrjournals.orgnih.gov.
This compound has been reported to inhibit approximately 50% of proliferation and decrease tumor size in comparison to control groups in some studies brieflands.com. It also stimulates tumor cell apoptosis and decreases cell viability brieflands.com. The induction of apoptosis by this compound can involve the activation of caspases, a family of enzymes that play a key role in the apoptotic signaling pathways nih.govscientificarchives.com. Studies have shown that this compound can increase the levels of activated caspase-3 and caspase-9 in certain cancer cells nih.gov.
Furthermore, this compound's effects on cell proliferation can involve the cell cycle. Research indicates that this compound can arrest cell proliferation at the G1/S stage and induce G1 phase accumulations, leading to reductions in the S and G2/M phases in certain cancer cell lines scientificarchives.comfishersci.ca.
Data from various studies highlight the impact of this compound on cancer cell proliferation and apoptosis:
| Cancer Cell Type | Effect on Proliferation | Effect on Apoptosis | Key Mechanism(s) Involved | Source |
| Prostate Cancer (PC-3) | Inhibited | Induced | FASN inhibition, Caspase activation | aacrjournals.orgscientificarchives.com |
| Breast Cancer (MDA-MB-435, MDA-MB-231, MCF-7) | Inhibited | Induced | FASN inhibition, Her2/neu suppression, Caspase activation | brieflands.comaacrjournals.orgnih.gov |
| Colorectal Cancer (Caco-2, SW480, HT-29) | Inhibited | Increased | FASN inhibition, Caspase-3 activation | brieflands.comaacrjournals.orgiiarjournals.org |
| Gastric Cancer (NUGC-3) | Inhibited | Accelerated | FASN inhibition | nih.govatsu.edu |
| Melanoma (B16-F10) | Decreased | Upregulated | FASN inhibition, alteration of mitochondrial membrane fatty acid composition | brieflands.comresearchgate.net |
| Ocular Cancer | Reduced growth | Enhanced | FASN inhibition | brieflands.comresearchgate.net |
| Ovarian Cancer (SKOV3, A2780) | Inhibited cell viability | Induced apoptosis | Caspase-3 and caspase-9 activation, autophagy | nih.gov |
| Lymphoma (Mantle cell lymphomas) | Reduced number | Increased apoptosis | FASN inhibition, increased caspase activity, increased intracellular ROS | brieflands.com |
| Cervical Cancer (C-33A, ME-180, HeLa, SiHa) | Reduced cell viability | Triggered apoptosis | FASN inhibition, cell cycle arrest, autophagy | scielo.br |
Note: This table summarizes findings from multiple sources and may reflect different experimental conditions and concentrations of this compound used in the studies.
Studies on Colorectal, Prostate, Breast, Gastric, Melanoma, and Ocular Cancers
Research has specifically investigated the effects of this compound on various cancer types, including colorectal, prostate, breast, gastric, melanoma, and ocular cancers.
Colorectal Cancer: Studies have shown that this compound can inhibit the proliferation of colorectal cancer cells in vitro and in vivo brieflands.comiiarjournals.orgiiarjournals.org. It has been observed to increase caspase-3 levels and apoptosis in colorectal cancer cells brieflands.com. The antiproliferative effect appears to be dose-dependent brieflands.com. However, some studies in rats have suggested that this compound might increase the risk of colon cancer by increasing aberrant crypt foci (ACF), which are considered premalignant lesions brieflands.comiiarjournals.orgwaocp.orgnih.gov. This is thought to potentially involve the accumulation of undigested fat in the colon and the production of free radicals brieflands.com. Conversely, other human studies have not found evidence of hyperproliferative changes in the colon after this compound treatment . A study in mice suggested that this compound might alleviate colitis-associated colon cancer by suppressing inflammation and inhibiting STAT3 and NF-κB signaling mdpi.com.
Prostate Cancer: this compound has demonstrated the ability to reduce the growth of prostate cancer cells in vitro and in vivo brieflands.comaacrjournals.orgscientificarchives.comeurekalert.org. It is considered a potent inhibitor of FASN, which is often upregulated in prostate cancer cells aacrjournals.orgscientificarchives.comeurekalert.org. This compound's inhibition of FASN can block proliferation and induce apoptosis in prostate cancer cells aacrjournals.orgscientificarchives.com. Some research suggests that this compound had a modest anticancer effect on prostate cancer in one study brieflands.com. This compound has also been shown to induce apoptosis in prostate cancer cells (DU145, PC3, and LNCaP) by activating caspase-3 and caspase-9 nih.gov.
Breast Cancer: this compound has shown anti-proliferative effects on breast cancer cells brieflands.comaacrjournals.orgnih.gov. Its mechanism in breast cancer cells can involve the suppression of Her2/neu expression and the blockage of FASN activity brieflands.com. This compound has been reported to induce apoptosis in breast tumor cells through mechanisms involving PARP and caspase activation brieflands.com. While some studies indicate an inhibitory effect, one study mentioned that a high concentration of this compound stimulated breast cancer cells in vivo brieflands.com. This compound has shown significant cytotoxic, proapoptotic, and anti-angiogenic effects in various breast cancer cell lines without significant effects on normal cells in some studies nih.gov.
Gastric Cancer: this compound has been reported to inhibit the growth of gastric cancer cells by directly inhibiting FASN activity and inducing autophagy nih.gov. Studies on cultured gastric cancer cells have shown that FASN inhibition by this compound can accelerate apoptosis nih.govatsu.edu. In vivo examination using mice with spontaneous fatal gastrointestinal cancer showed that this compound-treated mice on a high-fat diet survived longer than untreated controls nih.govatsu.edu.
Melanoma: The antitumor action of this compound has been demonstrated in murine models of melanoma researchgate.netiiarjournals.org. This compound has been shown to decrease cellular proliferation and tumor size in melanoma xenografts in mice researchgate.net. It may also exert effects on the fatty acid composition of mitochondrial membranes, potentially leading to upregulated apoptosis researchgate.net. This compound has been suggested to significantly inhibit VEGF-C expression and suppress melanoma growth nih.govresearchgate.net.
Ocular Cancers: Studies have indicated that this compound reduces the growth of ocular cancer cells by inhibiting FASN and enhancing apoptosis brieflands.comresearchgate.net.
Long-term Surveillance and Controversial Findings
The long-term effects of this compound on cancer risk, particularly colorectal cancer, have been a subject of investigation and some controversy. While some preclinical studies in rats suggested an increased risk of colon cancer associated with this compound use due to the formation of aberrant crypt foci and enhanced cell proliferation, studies in humans have not consistently supported this finding brieflands.comiiarjournals.orgwaocp.orgnih.gov.
A large retrospective matched cohort study in the UK found no evidence of an increased risk of colorectal cancer after the initiation of this compound over a median follow-up of about 3 years jwatch.orgresearchgate.netnih.gov. The incidence rates of colorectal cancer were similar between this compound initiators and non-initiators in this study jwatch.orgnih.gov. However, the study authors noted that the relatively short follow-up time limited the ability to exclude the possibility of adverse effects of long-term this compound use on colorectal cancer risk jwatch.orgresearchgate.netnih.gov.
Controversial findings regarding the effects of this compound on tumor cells make this area complex brieflands.com. While many studies suggest antitumor properties, the potential for increased risk in specific contexts, such as the observed increase in aberrant crypt foci in animal models, highlights the need for continued long-term surveillance and research to fully understand the relationship between this compound and cancer risk brieflands.comiiarjournals.orgwaocp.orgnih.govjwatch.orgresearchgate.netnih.gov.
It is important to note that this compound is minimally absorbed systemically, with its primary effect being local lipase (B570770) inhibition within the gastrointestinal tract wikipedia.orgmims.com. This minimal systemic absorption has led some to question whether this compound could be directly responsible for effects on cancers outside the gastrointestinal tract, such as breast cancer, as suggested by some post-marketing reports . However, this compound does pass through cell membranes sufficiently to exert intracellular effects, including FASN inhibition in tumor cells wikipedia.orgmdpi.com.
The potential for this compound to influence cancer progression is an active area of research, with ongoing studies exploring its mechanisms and effects in various cancer types.
Drug Interactions and Concomitant Therapies
Interactions with Lipid-Soluble Drugs and Vitamins
Orlistat's mechanism of inhibiting dietary fat absorption can potentially impair the absorption of lipid-soluble substances. This includes fat-soluble vitamins (Vitamins A, D, E, and K) and other lipophilic drugs. patsnap.comwikipedia.orggoodrx.commedsafe.govt.nzmedlineplus.govmedscape.comnih.gov
Studies have investigated the effects of this compound on fat-soluble vitamin levels. While the majority of patients in long-term studies maintained vitamin A, D, E, and K, and beta-carotene (B85742) levels within the normal range, there is still a potential for reduced absorption. medsafe.govt.nzeuropa.eu For instance, one study in adolescents showed a significant reduction in the absorption of alpha-tocopherol (B171835) (Vitamin E) and a significant decrease in mean Vitamin D levels after one month of this compound treatment, even with multivitamin supplementation. nih.gov
To mitigate the potential for reduced absorption of fat-soluble vitamins, the use of a daily multivitamin supplement containing vitamins A, D, E, and K, and beta-carotene is often recommended for individuals taking this compound. patsnap.commedlineplus.govmedscape.comeuropa.eu It is generally advised to take the multivitamin supplement at least 2 hours before or after taking this compound, or at bedtime, to help ensure adequate vitamin intake. medsafe.govt.nzmedlineplus.govmedscape.comeuropa.eu
Beyond vitamins, this compound's effect on the gastrointestinal lipid phase may also decrease the absorption of other highly lipophilic drugs. drugs.comdrugs.com
Specific Drug Interactions
This compound has been reported to interact with several specific medications, primarily by affecting their absorption due to the reduction in dietary fat absorption.
Amiodarone (B1667116): this compound can decrease the absorption of amiodarone, an antiarrhythmic medication. goodrx.commedscape.comnih.govdrugbank.com A pharmacokinetic study showed a 23% to 27% reduction in the systemic exposure to amiodarone and its active metabolite, N-desethylamiodarone, when a single dose of amiodarone was administered concomitantly with this compound. drugs.com The clinical significance of this reduction in patients on stable amiodarone therapy is not fully clear, but a reduced therapeutic effect of amiodarone is possible. medsafe.govt.nzeuropa.eudrugs.com Close clinical and ECG monitoring is warranted when these medications are used together, and amiodarone dosage may need adjustment. medsafe.govt.nzdrugs.com
Warfarin (B611796): this compound may increase the anticoagulant effects of warfarin. drugbank.com This interaction is thought to be related to this compound's potential to affect vitamin K absorption, as Vitamin K plays a crucial role in blood clotting and warfarin works by blocking its effects. goodrx.comnih.gov Reduced vitamin K absorption can enhance warfarin's effects and increase the risk of bleeding. goodrx.commedscape.com When this compound is used with warfarin or other oral anticoagulants, international normalised ratio (INR) values should be monitored, and the warfarin dose may need adjustment. goodrx.commedsafe.govt.nzmedscape.comdrugs.com
Cyclosporine: this compound can significantly reduce the oral bioavailability and lower the amount of cyclosporine absorbed into the body. goodrx.commedsafe.govt.nzmedlineplus.govmedscape.comnih.govdrugs.com Cyclosporine is an immunosuppressant medication used to prevent organ rejection in transplant patients. goodrx.comdrugs.com Case reports have indicated that cyclosporine blood levels can become subtherapeutic after starting this compound. drugs.com Due to the risk of organ rejection, using this compound in transplant patients taking cyclosporine is generally not recommended. drugs.com If concomitant therapy is necessary, separating the administration of cyclosporine and this compound by at least 3 hours is advised, along with close monitoring of cyclosporine blood levels and for signs of rejection. medlineplus.govmedscape.comdrugs.com
Thyroxine (Levothyroxine): this compound may interfere with the absorption of levothyroxine, a medication used to treat hypothyroidism. goodrx.commedsafe.govt.nznih.govwebmd.comnorthernlincolnshireapc.nhs.ukbarnsleyccg.nhs.ukgoodrx.comejmi.orgdrugs.com The exact mechanism is not fully known, but it may involve decreased absorption of levothyroxine or iodine salts. medsafe.govt.nzejmi.orgdrugs.com Rare cases of hypothyroidism or reduced control of hypothyroidism have been reported with concomitant use. medsafe.govt.nzbarnsleyccg.nhs.uk It is recommended to administer levothyroxine and this compound at least 4 hours apart, and close monitoring of thyroid function is advised. medlineplus.govmedscape.comgoodrx.comejmi.orgdrugs.com
Oral Contraceptives: Specific studies have not shown a direct interaction between this compound and oral contraceptives. medsafe.govt.nzeuropa.eutripdatabase.com However, this compound-induced bowel irregularities, particularly severe diarrhoea, could potentially impair the absorption and thus the efficacy of oral contraceptives, potentially leading to unexpected pregnancies. medsafe.govt.nzeuropa.eunorthernlincolnshireapc.nhs.uktripdatabase.com Therefore, an additional contraceptive method is recommended, especially in the event of severe diarrhoea. medsafe.govt.nzeuropa.eunorthernlincolnshireapc.nhs.uktripdatabase.com
Orlistat in Specific Patient Populations
Adolescent Populations
Orlistat is one of the pharmacological agents approved for the treatment of obesity in adolescents. acc.orgecog-obesity.euopenaccessjournals.com The U.S. Food and Drug Administration (FDA) has approved its use for individuals aged 12 years and older for obesity management and to reduce the risk of weight regain after initial weight loss. ecog-obesity.eu
Clinical trials have evaluated the efficacy of this compound in obese adolescents. In a 54-week randomized, double-blind study involving 539 obese adolescents aged 12-16 years, participants received either this compound or placebo in conjunction with a reduced-calorie diet, exercise, and behavioral therapy. nih.govresearchgate.net At the end of the study, the this compound group showed a statistically significant decrease in Body Mass Index (BMI) compared to the placebo group. The mean BMI decreased by 0.55 in the this compound group, while it increased by 0.31 in the placebo group (P = 0.001). nih.govresearchgate.net A greater proportion of adolescents treated with this compound achieved a 5% or higher decrease in BMI (26.5%) compared to the placebo group (15.7%) (P = 0.005). nih.govresearchgate.net Similarly, a 10% or higher decrease in BMI was observed in 13.3% of the this compound group versus 4.5% of the placebo group (P = 0.002). nih.govresearchgate.net Weight also increased less in the this compound group (0.53 kg) compared to the placebo group (3.14 kg) (P < 0.001). nih.govresearchgate.net Changes in fat mass accounted for this weight difference. nih.govresearchgate.net Waist circumference also decreased in the this compound group, while it increased in the placebo group (-1.33 cm vs +0.12 cm; P < 0.05). nih.govresearchgate.net
A meta-analysis of randomized controlled trials in children and adolescents found that this compound, combined with behavioral support, modestly reduced BMI by 0.83 kg/m ² (95% CI 0.47 to 1.19) compared to placebo. nih.govnih.govresearchgate.net
Data Table 1: BMI and Weight Changes in Obese Adolescents (54-week trial) nih.govresearchgate.net
| Measurement | This compound Group (Change) | Placebo Group (Change) | P-value |
| BMI ( kg/m ²) | -0.55 | +0.31 | 0.001 |
| Weight (kg) | +0.53 | +3.14 | < 0.001 |
| Waist Circumference (cm) | -1.33 | +0.12 | < 0.05 |
Data Table 2: Proportion of Adolescent Patients Achieving BMI Reduction (54-week trial) nih.govresearchgate.net
| BMI Reduction | This compound Group (%) | Placebo Group (%) | P-value |
| ≥ 5% | 26.5 | 15.7 | 0.005 |
| ≥ 10% | 13.3 | 4.5 | 0.002 |
Patients with Pre-existing Comorbidities
This compound has been investigated as an adjunctive therapy for weight management in obese and overweight patients with various pre-existing comorbidities, including type 2 diabetes mellitus, hypertension, and hypercholesterolemia. aafp.orgcaldic.commedscape.commedscape.com Studies suggest that this compound can lead to clinically meaningful weight loss and improvements in risk factors in these populations. caldic.com
Type 2 Diabetes Mellitus
Obesity is strongly linked to an increased risk of type 2 diabetes mellitus (T2DM). unair.ac.idunair.ac.idresearchgate.net Weight management is a crucial aspect of T2DM treatment. diabetesjournals.org this compound has been studied for its effects on weight and glycemic control in patients with T2DM. unair.ac.idunair.ac.idresearchgate.netdiabetesjournals.orgnih.govgpnotebook.comnih.gov
Several studies have shown that this compound, used as an adjunct to diet, can lead to greater weight loss in obese patients with T2DM compared to placebo. unair.ac.idunair.ac.idresearchgate.netdiabetesjournals.org For example, a 1-year trial in overweight and obese patients with suboptimally controlled T2DM treated with metformin (B114582) found that the this compound group had a significantly greater mean weight loss (-4.6%) compared to the placebo group (-1.7%) (P < 0.001). diabetesjournals.org More than twice as many this compound-treated patients lost ≥5% of baseline body weight compared with the placebo group (39.0% vs. 15.7%, P = 0.008). diabetesjournals.org
Beyond weight loss, this compound has demonstrated benefits in glycemic control in T2DM patients. unair.ac.idunair.ac.idresearchgate.netdiabetesjournals.orgnih.govgpnotebook.com In the 1-year trial mentioned above, this compound treatment resulted in a greater improvement in glycemic control, indicated by a larger reduction in HbA1c (-0.90% vs. -0.61%, P = 0.014) and fasting serum glucose (-2.0 mmol/l vs. -0.7 mmol/l, P = 0.001) compared to placebo. diabetesjournals.org A greater proportion of patients in the this compound group achieved decreases in HbA1c of ≥0.5% and ≥1.0% (both P < 0.01). diabetesjournals.org
A systematic review of randomized controlled studies in overweight or obese T2DM patients found that this compound significantly reduced body weight, HbA1c, and fasting plasma glucose (FPG) levels in most studies, particularly in long-term observations (>12 weeks). unair.ac.idunair.ac.idresearchgate.net Some research suggests that this compound may improve glycemic control independently of weight loss. nih.gov
Data Table 3: Glycemic Control and Weight Changes in Obese Patients with Type 2 Diabetes (1-year trial) diabetesjournals.org
| Measurement | This compound Group (Change) | Placebo Group (Change) | P-value |
| Weight Loss (% of baseline) | -4.6 | -1.7 | < 0.001 |
| HbA1c (Change) | -0.90% | -0.61% | 0.014 |
| Fasting Glucose (mmol/l) | -2.0 | -0.7 | 0.001 |
Hypertension
Obesity is closely associated with hypertension. nih.goviosrjournals.org Weight loss is known to contribute to a decrease in blood pressure. nih.gov The effect of this compound on blood pressure has been evaluated in obese patients with hypertension. aafp.orgcaldic.commedscape.comdiabetesjournals.orgnih.goviosrjournals.orgresearchgate.netoup.comnih.govoup.com
Studies have indicated that this compound, in combination with a reduced-calorie diet, can lead to greater reductions in blood pressure in obese hypertensive patients compared to diet alone or placebo. iosrjournals.orgresearchgate.net A 1-year trial in obese individuals with inadequately controlled hypertension showed that the this compound group had greater weight loss and a greater reduction in diastolic blood pressure (-11.4 mmHg vs. -9.2 mmHg, P = 0.002) compared to the placebo group. researchgate.net A larger percentage of this compound-treated patients reached goal diastolic blood pressure. researchgate.net
A meta-analysis of 27 randomized controlled clinical trials found a statistically significant decreasing effect of this compound on both systolic blood pressure (-1.15 mmHg) and diastolic blood pressure (-1.07 mmHg). nih.gov Some studies suggest that this compound's effect on blood pressure may be associated with weight loss. nih.govnih.gov
Data Table 4: Blood Pressure Changes in Obese Patients with Hypertension (1-year trial) researchgate.net
| Measurement | This compound Group (Change) | Placebo Group (Change) | P-value |
| Diastolic BP (mmHg) | -11.4 | -9.2 | 0.002 |
Hypercholesterolemia
Dyslipidemia, including hypercholesterolemia, is a common comorbidity of obesity and a risk factor for cardiovascular disease. medscape.comtandfonline.com this compound has been shown to have favorable effects on lipid profiles in obese patients. aafp.orgmedscape.comdiabetesjournals.orgtandfonline.combiospace.comresearchgate.netnih.gov
Clinical trials have demonstrated that this compound treatment can lead to significant reductions in total cholesterol and LDL cholesterol levels in obese patients, including those with hypercholesterolemia. medscape.comdiabetesjournals.orgtandfonline.combiospace.comnih.gov In a 24-week study in obese patients with hypercholesterolemia, this compound-treated patients showed significantly greater changes in total cholesterol (-11.9% vs -4.0%, P < 0.001) and LDL cholesterol (-17.6% vs -7.6%, P < 0.001) compared to placebo. nih.gov These reductions were observed even when accounting for weight loss, suggesting a direct cholesterol-lowering effect of this compound independent of weight reduction. medscape.comtandfonline.combiospace.comresearchgate.netnih.gov
Studies have also shown that this compound can improve other lipid parameters, such as triglycerides and HDL cholesterol. tandfonline.com
Data Table 5: Cholesterol Changes in Obese Patients with Hypercholesterolemia (24-week trial) nih.gov
Future Directions in Orlistat Research
Development of Orlistat Derivatives
The development of this compound derivatives represents an ongoing effort to improve existing obesity treatment options. These chemically modified compounds are designed to potentially offer enhanced efficacy, reduced side effects, or altered pharmacokinetic properties compared to the original this compound structure. This compound itself is a saturated derivative of lipstatin, a natural inhibitor of pancreatic lipases derived from Streptomyces toxytricini. wikipedia.orgnih.gov Research into derivatives aims to build upon this foundation by exploring modifications that could lead to improved therapeutic profiles. Advances in medicinal chemistry and a deeper understanding of lipid metabolism are expected to be crucial in the design of more effective and safer this compound derivatives. ontosight.ai
Comprehensive Long-term Outcome Studies
While this compound has demonstrated efficacy in weight loss and improving certain cardiovascular risk factors like lipid profiles and blood pressure, the need for comprehensive long-term studies evaluating its impact on major clinical outcomes remains a key focus. cochrane.orgnih.govresearchgate.net
Heart Failure and Renal Failure
Long-term studies are also exploring the impact of this compound on the incidence of heart failure and renal failure. The same nationwide propensity-score matched study that assessed cardiovascular events also investigated these outcomes. nih.govoup.com The findings indicated that this compound was associated with a lower rate of new-onset heart failure (HR 0.79; 95% CI 0.67-0.94, P = 0.007) and chronic kidney disease stage III+ (CKD3+) development (HR 0.78; 95% CI 0.73-0.83, P < 0.001). nih.govmedscape.co.ukoup.comoup.com While these results suggest a potential protective effect, further research is needed to confirm these findings and understand the underlying mechanisms.
All-Cause Mortality
The effect of this compound on all-cause mortality is another crucial aspect of long-term outcome studies. The nationwide propensity-score matched study reported a significantly lower rate of all-cause mortality (HR 0.39, 95% CI 0.36 to -0.41, P < 0.001) in the this compound cohort compared to the control group. nih.govmedscape.co.ukoup.comoup.com This finding is significant and warrants further investigation in prospective studies designed to assess mortality as a primary endpoint. Earlier reviews had noted a lack of data to show that this compound lowers the risk of death. cochrane.org
Elucidation of Gut Microbiota-Mediated Mechanisms
The interaction between this compound and the gut microbiota is an emerging area of research. Studies in obese mice have shown that this compound can significantly alter the composition and diversity of the gut microbiota. nih.govfrontiersin.orgnih.govresearchgate.net Key findings from these studies include a reduction in the enhanced microbial diversity and richness caused by a high-fat diet. nih.govfrontiersin.org this compound treatment has been associated with changes in the proportions of specific bacterial phyla and genera, such as a decrease in Bacteroidetes and an increase in Allobaculum and Helicobacter in mice. nih.govfrontiersin.org In human studies, this compound has been shown to potentially alter gut microbiota composition, with some individuals showing decreased Firmicutes and increased Bacteroidetes, along with increased levels of Lactobacillus genus and Lactobacillus gasseri. researchgate.net
The hypothesized mechanisms by which this compound influences the gut microbiota and subsequently affects metabolic health include the accumulation of triglycerides in the intestine due to lipase (B570770) inhibition, which can then interact with gut bacteria. frontiersin.org Functional shifts in the gut microbiota have also been observed, with gene enrichment in pathways related to "cell motility" and "Neurodegenerative Diseases" in obese mice treated with this compound. nih.govfrontiersin.org These changes may be linked to this compound's effect on fatty acid synthase levels. nih.govfrontiersin.org Further research is needed to fully understand the complex interplay between this compound, the gut microbiota, and host metabolism, and how these interactions contribute to the drug's beneficial effects. nih.govnih.govfrontiersin.org
Advanced Delivery Systems and Formulations
Research into advanced delivery systems and formulations for this compound is being pursued to address challenges such as its poor solubility and bioavailability, and to potentially reduce gastrointestinal side effects. mathewsopenaccess.com Solid lipid nanoparticles (SLNs) are being explored as an advanced drug delivery system to enhance this compound's therapeutic profile. mathewsopenaccess.com Studies have shown that this compound-loaded SLNs can improve drug delivery efficiency, offering potential for effective obesity management through enhanced solubility, stability, and controlled release. mathewsopenaccess.com Other approaches include the development of gastroretentive mucoadhesive pellets to improve oral bioavailability and absorption. jcpr.in Novel formulations, such as chewable tablets, are also undergoing pharmacokinetic studies to compare their performance with existing capsule formulations. hra.nhs.uk These efforts aim to optimize the delivery and effectiveness of this compound.
Role in Non-Obesity Related Conditions
Emerging research suggests that this compound may have therapeutic applications beyond its primary indication for obesity. Investigations are underway to understand its potential benefits in various non-obesity related conditions, particularly in the realm of oncology.
Potential Anti-cancer Activity
Recent studies have explored this compound's potential as an anti-cancer agent. Research indicates that this compound can inhibit fatty acid synthase (FASN), an enzyme often overexpressed in various cancer cells and linked to tumor progression. nih.govbrieflands.comnih.gov By inhibiting FASN, this compound may suppress fatty acid production in tumor cells, interfering with their growth. nih.gov
In vitro and In vivo Studies: Studies using human prostate cancer cells have shown that this compound can inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and inhibit the growth of tumors in animal models by inhibiting FASN. openaccessjournals.com Similar anti-proliferative and antitumor properties have been observed in other cancer cell lines, including melanoma, breast cancer, and gastric cancer cells. brieflands.comiiarjournals.org Research on human pancreatic cancer cells (PANC-1) demonstrated that this compound significantly reduced proliferation and enhanced apoptosis by inhibiting FASN activity. iiarjournals.org
Mechanisms of Action: Beyond FASN inhibition, this compound's anti-tumor mechanisms may involve the activation or suppression of multiple signaling pathways, induction of tumor cell death, interference with tumor cell cycle control, increased ferroptosis, inhibition of tumor angiogenesis (formation of new blood vessels that feed tumors), and improvement of tumor cell glycolysis. nih.gov Some studies suggest this compound may act as a VEGF inhibitor, suppressing melanoma growth at the cellular level and in mice. nih.gov
Future Research: While preclinical data are promising, the clinical significance of this compound's anti-cancer activity at doses used for obesity treatment is still under investigation due to its limited systemic absorption. openaccessjournals.com Further research is needed to fully elucidate the pharmacological effects and mechanisms of this compound in different cancers and to explore the potential of this compound analogs with improved oral bioavailability for cancer therapy. nih.goviiarjournals.org
Pharmacogenomics and Personalized Medicine in this compound Response
The response to weight loss medications, including this compound, can be heterogeneous among individuals. Pharmacogenomics, the study of how genetic variations influence drug response, holds potential for personalizing this compound therapy to enhance efficacy and minimize variability. nih.govnih.govmdpi.com
Genetic Influences on Response: While variability in weight loss response to this compound alone and its association with gene polymorphisms is an area requiring further study, some research has begun to explore this link. nih.gov For instance, silent SNPs (single nucleotide polymorphisms) in the gene encoding pancreatic lipase have been shown to influence the efficacy of this compound. nih.gov
Precision Medicine Approaches: The goal of pharmacogenomics in the context of this compound is to maximize treatment efficiency and safety by tailoring therapy to an individual's genetic makeup. nih.govmdpi.com By identifying genetic variants that affect an individual's response to anti-obesity medications, it may be possible to predict treatment outcomes and optimize prescribing. nih.govnih.gov
Current Status and Future Directions: Although few genetic variants affecting susceptibility to adverse effects or weight loss response with anti-obesity medications have been identified, more research is needed to develop specific guidelines for using pharmacogenomics in this compound therapy. nih.gov Precision medicine for obesity is an evolving paradigm that aims to stratify patients based on biological markers, including genomic data, to predict response to specific therapies. nih.gov
Research on Adherence and Patient Counseling
Patient adherence to prescribed medication regimens and lifestyle modifications is crucial for achieving successful weight loss outcomes with this compound. Research in this area focuses on understanding factors influencing adherence and developing effective counseling strategies.
Factors Affecting Adherence: Patient adherence to this compound therapy can be influenced by various factors. While studies have shown that this compound can be used appropriately with high consumer satisfaction, particularly in over-the-counter settings with educational materials, maintaining long-term adherence remains a challenge. researchgate.net Gastrointestinal adverse effects are commonly cited as a reason for discontinuation. nih.govopenaccessjournals.com
Impact of Counseling: Research suggests that patient counseling and support can enhance adherence to this compound therapy. A pilot study found that patients receiving pharmaceutical care, including additional support from a community pharmacist, demonstrated significantly greater persistence with this compound therapy compared to a control group. nih.gov
Counseling Strategies: Effective counseling for patients taking this compound often involves providing comprehensive information about the medication, expected outcomes, potential side effects (particularly gastrointestinal), and strategies for managing them through dietary adjustments. researchgate.netresearchgate.net Encouraging adherence to a reduced-calorie, low-fat diet in conjunction with this compound is essential, as it not only optimizes the drug's efficacy but can also help mitigate some adverse effects. researchgate.netmdpi.com Counseling can also incorporate strategies to support behavioral changes related to diet and exercise. researchgate.netresearchgate.net Low-intensity interventions, such as telephone counseling programs combined with this compound treatment, have shown effectiveness in promoting weight loss in outpatients. hogrefe.com
Future Research: Further research is needed to fully establish the long-term benefits and safety of this compound and to develop and evaluate innovative counseling programs that can effectively support patients in achieving sustained adherence and weight management success. researchgate.nethogrefe.com Studies assessing compliance using multiple methods (e.g., capsule counts and patient interviews) can improve the reliability of adherence assessments in research settings. researchgate.net
Q & A
Q. What is the primary mechanism of action of orlistat in obesity management, and how is this validated experimentally?
this compound inhibits pancreatic and gastric lipases, reducing dietary fat absorption by ~30% . This mechanism is validated through randomized controlled trials (RCTs) measuring fecal fat excretion and plasma lipid profiles. For example, in a 2-year RCT, this compound-treated subjects exhibited significant weight loss and improved lipid profiles compared to placebo, corroborating its lipase inhibition mechanism .
Q. What methodological frameworks are standard for evaluating this compound’s efficacy in clinical trials?
RCTs with placebo-controlled, double-blind designs are standard. Key parameters include:
Q. How are pharmacokinetic properties of this compound assessed in preclinical studies?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying this compound in dosage forms. Validation parameters include specificity, linearity (1–50 µg/mL), precision (RSD <2%), and robustness under stress conditions (e.g., acid/alkaline hydrolysis) . For nanoparticle formulations, encapsulation efficiency and drug release kinetics are analyzed using UV-spectrophotometry and dialysis methods .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize this compound-loaded nanoparticle formulations?
Box-Behnken Design (BBD) evaluates interactions between variables (e.g., chitosan concentration, tripolyphosphate crosslinker, drug loading) to maximize encapsulation efficiency (EE) and controlled release. For example:
- Quadratic models predict optimal chitosan (0.5–1.5% w/v) and TPP (400–800 mg) concentrations, balancing EE (up to 78%) and viscosity limitations .
- Contour plots identify non-linear relationships, such as EE decline at high chitosan concentrations due to polymer network rigidity .
Q. What contradictions exist in this compound’s antitumor effects, and how should these inform research priorities?
While this compound inhibits fatty acid synthase (FASN), reducing proliferation in colon cancer and lymphoma cells , some studies report paradoxical risks:
- Conflicting data : Elevated carcinoembryonic antigen (CEA) levels in one case study suggested false-positive tumor markers .
- Research gaps : In vitro models dominate; long-term in vivo studies are needed to assess genotoxicity and clinical relevance . Prioritize dose-response studies (e.g., 50–200 mg/kg) and combination therapies with TRAIL receptor agonists .
Q. How do statistical methods resolve heterogeneity in meta-analyses of this compound’s long-term weight maintenance?
Meta-analyses use inverse variance weighting and random-effects models to account for variability across studies. Key findings include:
Q. What experimental strategies address discrepancies in this compound’s impact on glycemic control across diabetic subpopulations?
Stratified RCT designs differentiate effects based on diabetes medication:
- Insulin-dependent cohorts : this compound reduces HbA1c by 0.62% vs. placebo, enabling lower insulin doses .
- Metformin/sulfonylurea users : Synergistic effects on fasting glucose (-2.0 mmol/L) and LDL cholesterol (-0.30 mmol/L) are observed . Covariate-adjusted linear regression models isolate this compound’s contribution independent of concomitant therapies .
Data Contradiction Analysis
Q. How do conflicting results on this compound’s role in cancer progression guide preclinical study design?
- Key contradiction : In vitro studies show FASN inhibition and apoptosis induction , while in vivo data lack consensus on colon cancer risk .
- Resolution strategies :
- Mechanistic profiling : Compare FASN activity and TRAIL receptor expression in this compound-treated vs. control tumors.
- Long-term carcinogenicity assays : Monitor tumor incidence in animal models over 12–24 months .
Methodological Recommendations
Q. What protocols ensure reproducibility in this compound’s encapsulation efficiency (EE) studies for nanocarriers?
- Standardized parameters : Chitosan molecular weight (50–190 kDa), stirring speed (500–1000 rpm), and crosslinking time (30–60 min) .
- Validation : Triplicate runs with ±5% EE variability acceptance criteria .
Q. How should researchers adjust statistical power in this compound trials for comorbid populations (e.g., diabetes + hypertension)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
